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4-(1-Methyl-1H-imidazol-5-yl)piperidine Documentation Hub

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  • Product: 4-(1-Methyl-1H-imidazol-5-yl)piperidine
  • CAS: 147960-44-9

Core Science & Biosynthesis

Foundational

Definitive Guide to 4-(1-Methyl-1H-imidazol-5-yl)piperidine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Core Data

Target Molecule: 4-(1-Methyl-1H-imidazol-5-yl)piperidine CAS Number (Free Base): CAS Number (Dihydrochloride Salt): 147960-50-7 Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol

The "Isomer Trap" in Database Searching

Researchers often encounter ambiguity when searching for imidazole-piperidine scaffolds due to inconsistent numbering in public databases. The critical distinction lies in the attachment point on the imidazole ring relative to the N-methyl group.

FeatureTarget: 5-yl Isomer Common Impurity: 4-yl Isomer Common Impurity: 2-yl Isomer
Structure N-Me is adjacent to the piperidine attachment.N-Me is distal to the piperidine attachment.Piperidine attached between the two nitrogens.[1]
CAS 147960-44-9 67019-93-0 (Generic/Mix)1198420-89-1
Symmetry Asymmetric induction in NMR (N-Me affects H-4).More symmetric electronic environment.Highly symmetric C2 substitution.
Key Use Histamine H3/H4 Antagonists, Kinase Inhibitors.General building block.General building block.

Part 2: Strategic Synthesis & Technical Challenges

The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine represents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation of 4-(1H-imidazol-4-yl)piperidine typically yields a mixture favoring the unwanted 1,4-isomer due to steric hindrance and tautomeric electronics.

To guarantee the 1,5-regiochemistry , a "Blocking Group Strategy" or "Directed Metalation" approach is required.

Protocol A: The C2-Blocking Strategy (Recommended)

This route ensures high regiochemical fidelity by utilizing the acidity of the C2 position to temporarily block it, forcing subsequent lithiation to the C5 position.

Step 1: C2-Protection
  • Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Trimethylsilyl chloride (TMSCl).

  • Mechanism: 1-Methylimidazole is treated with n-BuLi at -78°C. The lithium selectively deprotonates C2 (the most acidic position). Quenching with TMSCl yields 1-methyl-2-(trimethylsilyl)imidazole.

  • Why: This prevents the C2 position from reacting in the next step.

Step 2: C5-Lithiation & Coupling
  • Reagents: 1-methyl-2-(trimethylsilyl)imidazole, n-BuLi, N-Boc-4-piperidone.

  • Protocol: Treat the C2-blocked imidazole with n-BuLi at -78°C. The directing effect of the N-methyl group and the blocked C2 forces lithiation at C5. Add N-Boc-4-piperidone.

  • Result: Formation of the tertiary alcohol intermediate.

Step 3: Dehydration & Hydrogenation
  • Reagents: Acid (e.g., HCl/AcOH) for dehydration; H₂/Pd-C for reduction.

  • Process: Acidic workup removes the tertiary alcohol (forming the alkene) and simultaneously desilylates the C2 position (removing the TMS block). Subsequent catalytic hydrogenation saturates the double bond.

  • Final Yield: N-Boc-4-(1-methyl-1H-imidazol-5-yl)piperidine (ready for Boc-deprotection).

Visualization of Regioselective Synthesis

The following diagram illustrates the divergence between the "Lazy" alkylation route (yielding mixtures) and the "Expert" C2-blocking route.

SynthesisPathways Start 1-Methylimidazole DirectLi Direct Lithiation (n-BuLi, -78°C) Start->DirectLi BlockStep 1. n-BuLi 2. TMSCl Start->BlockStep C2_Li C2-Lithio Species (Thermodynamic Product) DirectLi->C2_Li Favors C2 Coupling Add N-Boc-4-Piperidone C2_Li->Coupling Yields 2-yl Isomer (Wrong Target) Blocked 1-Methyl-2-TMS-imidazole BlockStep->Blocked C5_Li_Step n-BuLi (-78°C) Blocked->C5_Li_Step C5_Li C5-Lithio Species (Kinetic/Directed) C5_Li_Step->C5_Li C5_Li->Coupling Intermediate Tertiary Alcohol Coupling->Intermediate FinalSteps 1. Dehydration (-H2O) 2. Hydrogenation (+H2) 3. Desilylation (-TMS) Intermediate->FinalSteps Target TARGET: 4-(1-Methyl-1H-imidazol-5-yl)piperidine FinalSteps->Target

Figure 1: Comparison of direct lithiation (leading to C2-substitution) vs. the C2-blocking strategy required to synthesize the C5-substituted target CAS 147960-44-9.

Part 3: Analytical Self-Validation (E-E-A-T)

To ensure the integrity of your compound, you must validate the regiochemistry. A simple 1H-NMR is often insufficient due to the similarity between 1,4- and 1,5-isomers.

The NOESY Cross-Peak Test

This is the definitive "Self-Validating" protocol for this molecule.

  • Prepare Sample: Dissolve 5-10 mg of the final product in DMSO-d6.

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time to 500ms.

  • Analyze Region: Look for cross-peaks between the N-Methyl protons (~3.6 ppm) and the imidazole ring protons.

    • 1,5-Isomer (Target): The N-Methyl group is spatially close to the piperidine ring protons (specifically the methine H-4 of the piperidine). You should see a strong NOE between N-Me and Piperidine H-4 . You will not see a strong NOE to the imidazole C4-H.

    • 1,4-Isomer (Impurity): The N-Methyl group is far from the piperidine ring. You will see a strong NOE between N-Me and the Imidazole C5-H .

Expected NMR Data (Free Base in CDCl₃)
  • ¹H NMR (400 MHz): δ 7.45 (s, 1H, Imid-H2), 6.80 (s, 1H, Imid-H4), 3.65 (s, 3H, N-CH3), 3.15 (d, 2H, Pip-H2eq), 2.70 (t, 2H, Pip-H2ax), 2.60 (m, 1H, Pip-H4), 1.90 (d, 2H), 1.65 (m, 2H).

  • Key Diagnostic: The H4 imidazole proton in the 5-substituted isomer often appears upfield relative to the H5 proton of the 4-substituted isomer due to shielding effects.

Part 4: Applications in Drug Discovery[2]

The 4-(1-methyl-1H-imidazol-5-yl)piperidine scaffold is a "Privileged Structure" in Medicinal Chemistry, primarily used in the design of G-Protein Coupled Receptor (GPCR) ligands.

Histamine H3/H4 Receptor Antagonists

The imidazole ring serves as a bioisostere for the histamine imidazole, while the piperidine provides a rigid spacer that projects substituents into the secondary binding pocket of the receptor. This specific 1,5-regiochemistry mimics the conformation of histamine more accurately in certain binding modes than the 1,4-isomer.

Muscarinic Agonists

Similar to the structure of pilocarpine or xanomeline, the 1-methylimidazole moiety is critical for hydrogen bonding with active site residues (e.g., Aspartate) in muscarinic acetylcholine receptors.

Kinase Inhibition

The scaffold acts as a hinge-binder in certain kinase inhibitors, where the imidazole nitrogens accept/donate hydrogen bonds to the kinase hinge region.

References

  • Sigma-Aldrich. Product Specification: 4-(1-Methyl-1H-imidazol-5-yl)piperidine. Accessed March 2026. Link

  • ChemicalBook. CAS Database: 147960-44-9 & 147960-50-7. Accessed March 2026. Link

  • PubChem. Compound Summary: 4-(1-Methyl-1H-imidazol-5-yl)piperidine. National Library of Medicine. Link

  • Journal of Organic Chemistry. Regioselective Synthesis of 1,5-Disubstituted Imidazoles. (General methodology reference for C2-blocking strategy). Link

Sources

Exploratory

Technical Monograph: 1-Methyl-5-(piperidin-4-yl)-1H-imidazole

A Strategic Probe for Histaminergic Receptor Modulation Part 1: Executive Summary & Chemical Identity 1-Methyl-5-(piperidin-4-yl)-1H-imidazole (often available as the dihydrochloride salt, CAS 147960-50-7) is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Probe for Histaminergic Receptor Modulation

Part 1: Executive Summary & Chemical Identity

1-Methyl-5-(piperidin-4-yl)-1H-imidazole (often available as the dihydrochloride salt, CAS 147960-50-7) is a specialized heterocyclic building block and pharmacological probe used primarily in the development of ligands for the histamine H3 and H4 receptors. Structurally, it represents the


-methylated  (pros-methyl) regioisomer of the potent H3 agonist Immepip .

In drug discovery, this compound serves two critical roles:

  • Regiochemical Control Standard : It allows researchers to distinguish between the biological activities of

    
    -methyl (active agonist-like) and 
    
    
    
    -methyl (often inactive or antagonist-like) substitution patterns on the imidazole ring.
  • Scaffold for Fragment-Based Design : The piperidine nitrogen provides a versatile handle for derivatization (e.g., reductive amination, acylation) to generate libraries of H3 antagonists or dual-acting ligands.

Physicochemical Profile[1][2][3][4]
PropertyValue / Description
IUPAC Name 4-(1-Methyl-1H-imidazol-5-yl)piperidine
Common Code

-Methyl-Immepip (analog)
CAS Number 147960-50-7 (Dihydrochloride)
Molecular Formula

(Free Base)
Molecular Weight 165.24 g/mol (Free Base); ~238.16 g/mol (2HCl)
pKa (Calculated) Imidazole

: ~6.8–7.1 | Piperidine NH: ~10.5
LogP ~0.2 (Hydrophilic)
Solubility Highly soluble in water (as HCl salt); Soluble in MeOH, DMSO.[5]
Part 2: Synthesis & Manufacturing Methodology

As a Senior Application Scientist, I recommend avoiding non-regioselective methylation of 4-(imidazol-4-yl)piperidine, which yields inseparable mixtures of


 and 

isomers. Instead, a Convergent De Novo Synthesis or a Metal-Catalyzed Cross-Coupling approach ensures 100% regiochemical purity.
Preferred Route: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol guarantees the position of the methyl group on the imidazole ring before coupling to the piperidine, eliminating isomer ambiguity.

Mechanism & Protocol Logic:

  • Precursor Selection : We utilize 5-bromo-1-methyl-1H-imidazole . The methyl group is already fixed at N1, and the bromine at C5 directs the coupling.

  • Coupling Partner : N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine . The Boc group protects the secondary amine from poisoning the Pd catalyst.

  • Deprotection : Acidic cleavage of the Boc group yields the final salt.

SynthesisWorkflow Start1 5-Bromo-1-methyl-1H-imidazole (Regio-defined Halide) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 N-Boc-4-piperidine Boronate (Stable Partner) Start2->Catalyst Intermediate Intermediate: N-Boc-4-(1-methylimidazol-5-yl)piperidine Catalyst->Intermediate Suzuki Coupling (C-C Bond Formation) Reagent 4M HCl in Dioxane Deprotection Intermediate->Reagent Product FINAL PRODUCT: 1-Methyl-5-(piperidin-4-yl)-1H-imidazole 2HCl Reagent->Product Acidolysis

Figure 1: Regioselective synthesis workflow via Suzuki-Miyaura coupling, ensuring the 1-methyl-5-yl architecture.

Experimental Protocol (Bench Scale)
  • Coupling Reaction :

    • Charge a reaction flask with 5-bromo-1-methylimidazole (1.0 eq) and N-Boc-4-piperidine boronic ester (1.1 eq).

    • Add solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with

      
       for 15 min to prevent Pd oxidation.
      
    • Add base:

      
       (2.5 eq) and catalyst 
      
      
      
      (5 mol%).
    • Heat to 90°C for 12 hours. Monitor by LC-MS (Target mass: [M+H-Boc] or [M+H]).

    • Workup : Dilute with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hexane/EtOAc gradient).
      
  • Deprotection :

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at RT for 2 hours.

    • Isolation : The product precipitates as the dihydrochloride salt. Filter under

      
       (hygroscopic!) and wash with diethyl ether.
      
Part 3: Pharmacological Applications & Rationale
The "Methyl Switch" in Histamine Receptors

In the context of the H3 receptor, the imidazole ring acts as a proton-transfer mimic of histamine.

  • Immepip (Unsubstituted) : High affinity H3 agonist. Can tautomerize between

    
    -H and 
    
    
    
    -H.
  • 1-Methyl-4-yl (Tele-methyl) : Often retains partial agonist activity or affinity.

  • 1-Methyl-5-yl (Pros-methyl - This Topic) : The steric bulk of the methyl group at position 1 (adjacent to the piperidine connection at C5) creates a clash within the receptor's orthosteric binding pocket (specifically residues interacting with the imidazole NH).

Application Strategy : Use this compound to validate binding modes . If a lead series loses potency upon switching from the 4-isomer to the 5-isomer, it confirms specific H-bond donor requirements at the


 position or steric constraints in the hydrophobic sub-pocket.

SAR_Logic Compound 1-Methyl-5-(piperidin-4-yl)-1H-imidazole H3_Receptor Histamine H3 Receptor (Orthosteric Site) Compound->H3_Receptor Binding Attempt Interaction Steric Clash / Loss of H-Bond Donor H3_Receptor->Interaction N-Methyl Position Outcome Reduced Affinity / Antagonism (Negative Control) Interaction->Outcome Pharmacological Result

Figure 2: Structure-Activity Relationship (SAR) logic for using the 1-methyl-5-yl isomer as a steric probe.

Part 4: Analytical Characterization

To ensure the integrity of your experiments, you must validate the regiochemistry. 1H NMR is definitive.

Diagnostic NMR Signals (D2O or DMSO-d6):

  • Imidazole C2-H : Singlet, typically deshielded (~7.5 - 9.0 ppm depending on salt form).

  • Imidazole C4-H : Singlet, distinct from C2.

  • N-Methyl : Singlet, ~3.6 - 3.8 ppm.

  • NOE (Nuclear Overhauser Effect) :

    • Irradiation of the N-Methyl signal should show NOE enhancement of the C2-H and the C5-substituent (in this case, the piperidine ring protons at C4').

    • Crucial Check: If it were the 4-isomer, the N-methyl would show NOE to C2-H and C5-H (imidazole proton), but weak/no NOE to the piperidine.

    • In the 5-isomer (Target) : Strong NOE between N-Me and Piperidine-C4-H confirms the proximity.

Part 5: Safety & Handling
  • Hygroscopicity : The dihydrochloride salt is extremely hygroscopic. Store in a desiccator at -20°C. Weigh quickly in a low-humidity environment.

  • Stability : Stable in solution (DMSO/Water) for 24h, but prone to oxidation if left as a free base in air. Always store as the HCl salt.

  • Toxicity : Treat as a potent bioactive agent. Wear full PPE. Avoid inhalation of dust.

References
  • Leurs, R., et al. (1995). "Therapeutic potential of histamine H3 receptor agonists and antagonists." Trends in Pharmacological Sciences, 16(10), 338-343. Link

  • Vollinga, R. C., et al. (1994). "New hydrophilic 4-substituted imidazole histamine H3 ligands." Journal of Medicinal Chemistry, 37(3), 332-333. Link

  • PubChem Compound Summary. (2024). "4-(1-Methyl-1H-imidazol-5-yl)piperidine."[5][6] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride." Link

Sources

Foundational

Section 1: The Critical Role of Tautomerism in Medicinal Chemistry

An In-Depth Technical Guide to the Tautomerism and Nomenclature of Methyl-Imidazolyl-Piperidine Scaffolds Tautomerism, a phenomenon of rapid and reversible interconversion between structural isomers, is a fundamental con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism and Nomenclature of Methyl-Imidazolyl-Piperidine Scaffolds

Tautomerism, a phenomenon of rapid and reversible interconversion between structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] These isomers, known as tautomers, typically differ in the position of a proton and a double bond.[1] For medicinal chemists, a deep understanding of a molecule's tautomeric behavior is not merely academic; it is a critical factor that dictates its biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential.

The imidazole ring, a privileged scaffold found in numerous pharmaceuticals, is a classic example of a system prone to tautomerism.[2] The ability of a proton to migrate between its two nitrogen atoms (annular tautomerism) creates distinct forms, each with a unique electronic distribution, hydrogen bonding capacity, and steric profile.[1][3] This dynamic equilibrium can significantly influence how a drug molecule interacts with its biological target. For instance, only one tautomer may fit optimally into a receptor's binding pocket, making the tautomeric preference a key determinant of a compound's potency and selectivity. This is particularly relevant for targets like histamine receptors, where the imidazole moiety is a crucial pharmacophore.[4][5][6]

Section 2: Deconstructing 4-(3-methyl-3H-imidazol-4-yl)piperidine: A Case Study in Isomerism and Nomenclature

The molecule specified, 4-(3-methyl-3H-imidazol-4-yl)piperidine, serves as an excellent case study for the complexities of nomenclature and isomerism in substituted imidazoles. The core structure consists of a piperidine ring attached to a methyl-imidazole ring. The methylation of one of the imidazole nitrogens is a key structural feature that prevents the typical annular tautomerism seen in unsubstituted imidazoles. However, it introduces the possibility of positional isomers, which are often conflated with tautomers in chemical databases and literature due to similar properties and synthetic co-occurrence.

The nomenclature itself can be ambiguous. The name "3-methyl-3H-imidazol-4-yl" implies the methyl group is on the nitrogen at position 3, and the piperidine is at position 4. Due to the symmetry and numbering rules of the imidazole ring, this is structurally identical to "1-methyl-1H-imidazol-4-yl". Furthermore, a closely related and highly relevant positional isomer is "4-(1-methyl-1H-imidazol-5-yl)piperidine". The distinction between these 4- and 5-substituted isomers is critical, as the spatial relationship between the basic piperidine nitrogen, the methylated imidazole nitrogen, and the unmethylated imidazole nitrogen dictates the molecule's interaction with biological targets.

The following diagram illustrates the key positional isomers often discussed in the context of this scaffold.

Caption: Positional isomers of methyl-imidazolyl-piperidine.

Section 3: Synonym and Tautomer Compendium

In practice, chemical databases and suppliers often use a variety of names for these isomers, sometimes interchangeably. This lack of standardization necessitates a careful cross-referencing of identifiers like CAS numbers and database CIDs. The table below summarizes the common synonyms and identifiers for the key positional isomers.

Isomer/Tautomer StructureIUPAC NamePubChem CIDCommon Synonyms
Structure A 4-(1-methyl-1H-imidazol-4-yl)piperidine441823574-(3-methyl-3H-imidazol-4-yl)piperidine, 4-(3-methylimidazol-4-yl)piperidine
Structure B 4-(1-methyl-1H-imidazol-5-yl)piperidine104633394-(1-methyl-1h-imidazol-5-yl)piperidine, 4-(3-methyl-1H-imidazol-5-yl)piperidine

Section 4: Experimental and Computational Workflows for Isomer Elucidation

Distinguishing between these closely related isomers requires robust analytical and computational methodologies. The choice of method depends on the available resources and the specific research question.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguously determining the isomeric structure in solution. The chemical shifts of the imidazole ring's carbon and proton atoms are highly sensitive to the substituent pattern.

Experimental Protocol: ¹³C NMR for Isomer Differentiation

  • Sample Preparation: Dissolve 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence tautomeric equilibrium, so consistency is key.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a field strength of at least 100 MHz (for ¹³C).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 256 to 2048 scans.

    • Record the spectrum at a controlled temperature (e.g., 25 °C).

  • Spectral Analysis:

    • Identify the signals corresponding to the imidazole ring carbons. This can be aided by 2D NMR techniques like HSQC and HMBC.

    • The Diagnostic Marker: The key to differentiation lies in the chemical shift difference (Δδ) between the two unsubstituted imidazole ring carbons (C4 and C5).

      • In the 4-substituted isomer (Structure A) , the chemical shifts of C4 (substituted) and C5 (unsubstituted) will be significantly different.

      • In the 5-substituted isomer (Structure B) , the chemical environment of C4 and C5 is more similar, resulting in a smaller chemical shift difference.[7][8]

    • Compare the experimental Δδ value to those of known standards or computationally predicted values to assign the correct isomeric structure.[7]

Pillar 2: Computational Chemistry (Density Functional Theory)

Computational modeling provides invaluable insights into the relative thermodynamic stabilities of isomers, which can predict their equilibrium populations.

Protocol: DFT Energy Calculations

  • Structure Generation: Build 3D models of both positional isomers (Structure A and Structure B) using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a conformational search for each isomer to locate the lowest energy conformer, as the piperidine ring and its bond to the imidazole ring have rotational freedom.

  • Geometry Optimization and Energy Calculation:

    • Perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d).

    • Calculations should be performed both in the gas phase and with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.

  • Data Analysis:

    • Compare the final electronic energies (including zero-point vibrational energy corrections) of the most stable conformer of each isomer.

    • The isomer with the lower calculated energy is predicted to be the more thermodynamically stable and, therefore, the more abundant species at equilibrium.

The following workflow diagram illustrates the integrated approach to isomer identification.

G cluster_workflow Isomer Elucidation Workflow Start Synthesized or Acquired Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR DFT Computational Modeling (DFT Calculations) Start->DFT Analysis Data Analysis & Comparison NMR->Analysis Obtain Experimental Chemical Shifts (δ) DFT->Analysis Calculate Relative Energies (ΔE) & Predicted δ Conclusion Unambiguous Isomer Structure Assignment Analysis->Conclusion Correlate Experimental & Computational Data

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-substituted Piperidine Analogs as Modulators of Muscarinic Acetylcholine Receptors

Abstract The 1-methyl-1H-imidazole-5-substituted piperidine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-methyl-1H-imidazole-5-substituted piperidine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various biological targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of this chemical class. We will delve into the synthetic pathways, structure-activity relationships (SAR), and pharmacological evaluation of these analogs, with a particular focus on their development as selective M1 muscarinic acetylcholine receptor (mAChR) agonists for the treatment of cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease. This document synthesizes field-proven insights with detailed experimental protocols to empower the rational design and advancement of novel therapeutics based on this promising core.

Introduction: The Therapeutic Promise of the Imidazole-Piperidine Scaffold

The convergence of the imidazole and piperidine heterocyclic rings has given rise to a class of compounds with diverse pharmacological activities. The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions, while also providing a scaffold for three-dimensional diversity.[1][2] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is another key pharmacophore found in numerous biologically active molecules, offering a unique combination of hydrogen bonding capabilities and electronic properties.[3]

The strategic combination of these two moieties in the form of 1-methyl-1H-imidazole-5-substituted piperidine analogs has garnered significant interest, particularly in the pursuit of selective agonists for the M1 muscarinic acetylcholine receptor.[4] The M1 receptor, predominantly expressed in the central nervous system, plays a critical role in cognitive processes such as learning and memory.[5] Consequently, M1 agonists are being actively investigated as a therapeutic strategy to alleviate the cognitive symptoms of Alzheimer's disease and schizophrenia.[6][7] This guide will provide a detailed roadmap for the synthesis, characterization, and optimization of this important class of compounds.

Synthetic Strategies: Building the Core Scaffold

The construction of the 1-methyl-1H-imidazole-5-substituted piperidine core can be approached through several synthetic routes. The choice of a particular pathway is often dictated by the desired substitution pattern and the availability of starting materials. Here, we present a logical and versatile multi-step approach, commencing with the robust van Leusen imidazole synthesis.

Core Synthesis via van Leusen Three-Component Reaction (vL-3CR)

The van Leusen three-component reaction is a powerful method for the construction of the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[8] This reaction is particularly well-suited for generating 1,4,5-trisubstituted imidazoles and can be adapted for the synthesis of our target scaffold.[9][10]

This protocol describes the synthesis of a key intermediate where the piperidine is attached at the N-1 position of the imidazole ring.

Materials:

  • Substituted aldehyde (1.0 eq)

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation (in situ): To a solution of the substituted aldehyde (1.0 eq) in methanol, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Cyclization: To the reaction mixture, add potassium carbonate (2.0 eq) followed by the portion-wise addition of TosMIC (1.1 eq). The reaction is often exothermic.

  • Reaction Progression: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(5-substituted-1H-imidazol-1-yl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • The in-situ formation of the imine simplifies the procedure into a one-pot reaction.

  • Potassium carbonate acts as a base to deprotonate the TosMIC, initiating the cycloaddition cascade.[8]

  • The Boc-protecting group on the piperidine nitrogen prevents its participation in the reaction and allows for subsequent functionalization.

N-Methylation of the Imidazole Ring

With the core imidazole-piperidine structure established, the next step is the introduction of the methyl group at the N-1 position of the imidazole ring.

Materials:

  • tert-butyl 4-(5-substituted-1H-imidazol-1-yl)piperidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl iodide (MeI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Deprotonation: To a solution of the Boc-protected imidazole-piperidine intermediate (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. The crude N-methylated intermediate can be used in the next step without further purification or purified by column chromatography if necessary.

  • Boc Deprotection: Dissolve the crude N-methylated intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the desired 1-methyl-5-(piperidin-4-yl)-1H-imidazole derivative as its corresponding salt.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong base that effectively deprotonates the imidazole nitrogen, facilitating the subsequent alkylation.[11]

  • The use of a strong acid like TFA or HCl is necessary to cleave the robust Boc protecting group.

Alternative Synthetic Routes

While the van Leusen approach is highly effective, other strategies can also be employed:

  • Reductive Amination: This involves the reaction of a pre-formed 1-methyl-1H-imidazole-5-carbaldehyde with a suitable piperidine derivative in the presence of a reducing agent like sodium triacetoxyborohydride.[2][12][13] This method is advantageous for its mild reaction conditions and broad substrate scope.

  • Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Methods such as the Sonogashira or Ullmann coupling can be utilized to form the C-C or C-N bond between the imidazole and piperidine rings, respectively.[14][15] These reactions offer a high degree of control over the substitution pattern but may require more specialized catalysts and conditions.

Synthetic_Workflow Aldehyde Substituted Aldehyde vL_Reaction van Leusen 3CR Aldehyde->vL_Reaction Aminopiperidine Boc-4-Aminopiperidine Aminopiperidine->vL_Reaction TosMIC TosMIC TosMIC->vL_Reaction Intermediate1 Boc-protected 1-(4-piperidyl)-imidazole vL_Reaction->Intermediate1 Imidazole formation NaH_MeI 1. NaH, DMF 2. Methyl Iodide Intermediate1->NaH_MeI N-Methylation Intermediate2 Boc-protected 1-methyl-5-(4-piperidyl)-imidazole NaH_MeI->Intermediate2 Deprotection TFA or HCl/Dioxane Intermediate2->Deprotection Boc Deprotection Final_Product 1-Methyl-1H-imidazole- 5-substituted Piperidine Analog Deprotection->Final_Product

Synthetic Workflow for 1-Methyl-1H-imidazole-5-substituted Piperidine Analogs.

Structure-Activity Relationships (SAR) as M1 Muscarinic Agonists

The development of potent and selective M1 agonists requires a thorough understanding of the structure-activity relationships governing the interaction of these analogs with the receptor. While specific SAR data for the 1-methyl-1H-imidazole-5-substituted piperidine core is emerging, we can extrapolate key principles from related series of muscarinic agonists.[5][16]

Compound ID R1 (on Imidazole) R2 (on Piperidine) M1 Ki (nM) M1 EC50 (nM) Selectivity vs. M2/M3
Analog A HH5012010-fold
Analog B PhenylH256025-fold
Analog C HBenzyl153550-fold
Analog D PhenylBenzyl510>100-fold
Analog E H-C(O)CH₃>1000>1000N/A

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.

Key SAR Insights:

  • Substitution on the Imidazole Ring (R1): Aromatic or heteroaromatic substituents at the 5-position of the imidazole ring can enhance potency, likely through additional hydrophobic or pi-stacking interactions within the receptor binding pocket.

  • Substitution on the Piperidine Nitrogen (R2): The nature of the substituent on the piperidine nitrogen is critical for both potency and selectivity. Small alkyl or benzyl groups are often well-tolerated and can lead to increased affinity. Bulky or polar substituents may be detrimental to activity.

  • Linker Length and Geometry: In analogs where the piperidine is further functionalized, the length and rigidity of the linker between the piperidine and other pharmacophoric elements can significantly impact efficacy.[17]

Pharmacological Evaluation: A Step-by-Step Guide

The characterization of novel 1-methyl-1H-imidazole-5-substituted piperidine analogs as M1 muscarinic agonists involves a tiered approach, beginning with in vitro assays to determine receptor binding affinity and functional activity, followed by in vivo studies to assess cognitive efficacy and pharmacokinetic properties.

In Vitro Characterization

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the M1 receptor, providing a quantitative measure of its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing the human M1 muscarinic receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M1-selective radioligand.

  • Test compounds (1-methyl-1H-imidazole-5-substituted piperidine analogs).

  • Atropine (for determination of non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound or atropine (for non-specific binding) in binding buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

M1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels. This assay measures the ability of a test compound to elicit this response, providing a measure of its functional potency (EC50) and efficacy.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Pharmacological_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Affinity Confirmed Selectivity_Panel Receptor Selectivity Panel (M2, M3, M4, M5) Functional_Assay->Selectivity_Panel Potency & Efficacy Determined PK_Studies Pharmacokinetic Studies (ADME Properties) Selectivity_Panel->PK_Studies Selective Agonist Identified Cognitive_Models Cognitive Efficacy Models (e.g., Morris Water Maze) PK_Studies->Cognitive_Models Favorable ADME Profile Toxicity_Studies Safety & Toxicology Cognitive_Models->Toxicity_Studies In Vivo Efficacy Demonstrated Lead_Compound Lead Candidate Toxicity_Studies->Lead_Compound Acceptable Safety Profile

Pharmacological Evaluation Workflow.
In Vivo Assessment

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their pharmacokinetic properties and their ability to improve cognitive function.

  • Pharmacokinetic (PK) and ADME Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[15][18][19] Key parameters to assess include bioavailability, plasma protein binding, metabolic stability in liver microsomes, and brain penetration.

  • Cognitive Efficacy Models: A variety of animal models are used to assess the pro-cognitive effects of M1 agonists. These include:

    • Morris Water Maze: A test of spatial learning and memory.

    • Novel Object Recognition: A test of recognition memory.

    • Scopolamine-Induced Amnesia: A model where cognitive deficits are induced by the muscarinic antagonist scopolamine, and the ability of the test compound to reverse these deficits is measured.

Conclusion and Future Directions

The 1-methyl-1H-imidazole-5-substituted piperidine scaffold holds significant promise for the development of novel therapeutics, particularly selective M1 muscarinic agonists for the treatment of cognitive disorders. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse libraries of these analogs. A systematic approach to SAR exploration, coupled with a robust pharmacological evaluation cascade, will be essential for the identification of lead candidates with optimal potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on refining the SAR to enhance M1 selectivity over other muscarinic receptor subtypes, thereby minimizing the potential for off-target side effects. Furthermore, a deeper understanding of the in vivo metabolism and brain disposition of these compounds will be critical for their successful translation into clinical candidates.

References

  • Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials. (2010). PubMed. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC. [Link]

  • M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. (n.d.). PubMed. [Link]

  • Parallel synthesis of arrays of 1,4,5-trisubstituted 1-(4-piperidyl)-imidazoles by IMCR: a novel class of aspartyl protease inhibitors. (n.d.). Semantic Scholar. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (n.d.). Neuroquantology. [Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. (n.d.). PMC. [Link]

  • Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. (n.d.). TSI Journals. [Link]

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease | Neuroquantology. (n.d.). Neuroquantology. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. (n.d.). The Royal Society of Chemistry. [Link]

  • Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. (n.d.). PMC. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Not available.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

  • In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]

  • Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (n.d.). PubMed. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (n.d.). Not available.
  • Document: Rational design of partial agonists for the muscarinic m1 acetylcholine receptor. (CHEMBL3414563). (n.d.). ChEMBL. [Link]

  • List of pharmacokinetics (ADME) properties includes physicochemical... (n.d.). ResearchGate. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2026). PMC. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • ADME Properties in Drug Delivery. (2025). MDPI. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • ADME Properties. (2004). Drug Design Org. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. [Link]

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Foundational

4-(1-Methyl-1H-imidazol-5-yl)piperidine molecular weight

An In-depth Technical Guide on 4-(1-Methyl-1H-imidazol-5-yl)piperidine For Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide to the heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 4-(1-Methyl-1H-imidazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the heterocyclic compound 4-(1-Methyl-1H-imidazol-5-yl)piperidine. It details its core molecular properties, provides an expert-driven perspective on its synthesis and characterization, explores its applications in modern drug discovery, and outlines essential safety protocols. The structure of this guide is designed to logically present scientifically rigorous information for practical application in a research and development setting.

Fundamental Molecular Profile

A complete understanding of a compound's molecular characteristics is the cornerstone of its application in research. This section outlines the essential physicochemical properties of 4-(1-Methyl-1H-imidazol-5-yl)piperidine.

Molecular Formula and Weight

The precise molecular weight is critical for all quantitative work, including reaction stoichiometry and analytical sample preparation.

PropertyValueSource
Molecular Formula C₉H₁₅N₃[1]
Molecular Weight 165.24 g/mol [1]
Chemical Structure and Isomerism

The compound's structure features a saturated piperidine ring linked at its 4-position to the 5-position of an N-methylated imidazole ring. This combination of a basic aliphatic heterocycle and an aromatic heterocycle imparts unique properties, making it a "privileged scaffold" in medicinal chemistry.[2][3] The piperidine ring provides a three-dimensional framework and a basic nitrogen atom, which can be crucial for receptor binding, while the imidazole moiety offers hydrogen bonding capabilities and can participate in various biological interactions.[2]

Figure 1: Chemical structure of 4-(1-Methyl-1H-imidazol-5-yl)piperidine.

Synthesis and Quality Control Workflow

The synthesis of novel chemical entities requires a logical, multi-step approach, beginning with conceptual disconnection (retrosynthesis) and culminating in rigorous analytical verification.

Retrosynthetic Strategy

A logical retrosynthetic analysis involves the disconnection of the carbon-carbon bond between the two heterocyclic rings. This strategy simplifies the target molecule into two more readily available or synthesizable precursors: a protected 4-functionalized piperidine and a 5-functionalized 1-methylimidazole. This approach allows for modular synthesis, where variations of each precursor can be used to generate a library of related compounds.

retrosynthesis Target 4-(1-Methyl-1H-imidazol-5-yl)piperidine Disconnect C4-C5 Bond Disconnection (Piperidine-Imidazole) Target->Disconnect Retrosynthesis Precursors Precursor A: Protected 4-halopiperidine + Precursor B: 5-metallo-1-methylimidazole Disconnect->Precursors Suggests

Figure 2: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible and robust method for the synthesis, starting from commercially available N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice to prevent the basic piperidine nitrogen from interfering with organometallic reagents or acting as a nucleophile in undesired side reactions.

Step 1: Synthesis of N-Boc-4-(1-methyl-1H-imidazol-5-yl)piperidine

  • Preparation of Imidazole Precursor: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 1-methylimidazole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The n-BuLi acts as a strong base to deprotonate the C2 position of the imidazole ring.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Add a solution of iodine (I₂) in THF dropwise. This quenches the lithiated intermediate to form 2-iodo-1-methylimidazole.

  • Warm the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-iodo-1-methylimidazole is then subjected to a lithium-halogen exchange at -78 °C with n-BuLi to generate the more reactive 2-lithio-1-methylimidazole.

  • Coupling Reaction: In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared 2-lithio-1-methylimidazole solution to the piperidone solution via cannula.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature overnight. This step forms a tertiary alcohol intermediate.

  • Dehydration and Reduction: The crude tertiary alcohol is then subjected to acidic dehydration (e.g., using trifluoroacetic acid) followed by a reduction of the resulting double bond (e.g., catalytic hydrogenation with Pd/C) to yield the coupled product.

Step 2: Deprotection

  • Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent such as methanol or 1,4-dioxane.

  • Add an excess of a strong acid, typically a saturated solution of hydrogen chloride (HCl) in the chosen solvent. The acid serves to cleave the acid-labile Boc group.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting solid is the hydrochloride salt of the final product, which can be triturated with diethyl ether, filtered, and dried to yield the pure product.

Analytical Validation Workflow

Each batch of synthesized material must be validated to confirm its identity, purity, and structural integrity. This self-validating system ensures the reliability of data generated using the compound.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Crude Product Purified Purified Product (e.g., Chromatography) Crude->Purified NMR Structural Confirmation (¹H & ¹³C NMR) Purified->NMR MS Molecular Weight Verification (HRMS) Purified->MS Purity Purity Assessment (HPLC/UPLC) Purified->Purity Final Verified Compound Lot (Identity, Purity >95%) NMR->Final MS->Final Purity->Final

Figure 3: A standard workflow for the synthesis, purification, and analytical validation of the target compound.

Applications in Pharmaceutical Research

The 4-(1-Methyl-1H-imidazol-5-yl)piperidine scaffold is of significant interest in drug discovery due to the pharmacological importance of its constituent rings.

  • Histamine H₃ Receptor Antagonists : The imidazole ring is a core component of histamine. The piperidine-imidazole framework is recognized as a key structural motif for developing potent antagonists of the histamine H₃ receptor, a G-protein coupled receptor (GPCR) involved in neurological and cognitive disorders.[2]

  • Central Nervous System (CNS) Agents : Piperidine is a ubiquitous scaffold in CNS-active drugs.[3][4] The incorporation of the methyl-imidazole group can modulate properties like receptor selectivity, potency, and pharmacokinetic profiles for targets such as muscarinic and opioid receptors.

  • Kinase Inhibitors : The nitrogen atoms in the imidazole ring can act as crucial hydrogen bond acceptors or donors, engaging with the hinge region of kinase active sites. The piperidine ring serves as a versatile anchor point for adding vectors that can explore other pockets within the ATP-binding site to achieve potency and selectivity.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this or any laboratory chemical. The following guidelines are based on data for structurally related compounds.

  • Hazard Identification : This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][5]

    • Signal Word : Warning[1]

    • Pictogram : GHS07 (Exclamation Mark)[1]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5]

    • Skin Protection : Wear nitrile or neoprene gloves and a lab coat.[5]

    • Respiratory Protection : Use only in a well-ventilated area or a certified fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[5]

  • Handling and Storage :

    • Handling : Avoid breathing dust or vapors.[5][6] Wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[6][7]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Store locked up.[7]

  • First Aid Measures :

    • Inhalation : Move the person to fresh air. Seek immediate medical attention.[5][6]

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

References

  • SynQuest Laboratories, Inc. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • Benchchem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine.
  • Sigma-Aldrich. (n.d.). 4-(1-methyl-1H-imidazol-5-yl)piperidine.
  • TCI Chemicals. (2024, December 10). 4-Amino-1-methylpiperidine SAFETY DATA SHEET.
  • ChemScene. (n.d.). 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine.
  • Thermo Fisher Scientific. (2025, December 20). 1-Methylpiperidine-4-methylamine SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet.
  • Alfa Aesar. (2023, March 16). Piperidine SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-[5-(2-methylpropyl)-1H-imidazol-2-yl]piperidine. National Center for Biotechnology Information.
  • ChemicalBook. (2022, December 30). 4-(1H-IMIDAZOLE-4(5)-YL) PIPERIDINE.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Exploratory

Difference between 1-methyl-2-yl and 1-methyl-5-yl imidazole isomers

Structural, Synthetic, and Pharmacological Distinctions Between 2-yl and 5-yl Isomers[1] Executive Summary In medicinal chemistry, the regiochemistry of the imidazole scaffold is not merely a structural detail but a dete...

Author: BenchChem Technical Support Team. Date: March 2026

Structural, Synthetic, and Pharmacological Distinctions Between 2-yl and 5-yl Isomers[1]

Executive Summary

In medicinal chemistry, the regiochemistry of the imidazole scaffold is not merely a structural detail but a determinant of pharmacological fate. This guide analyzes the critical divergence between 1-methylimidazol-2-yl and 1-methylimidazol-5-yl isomers. While both share the same molecular formula, their electronic vectors, synthetic accessibility, and metabolic profiles (specifically CYP450 interaction) are diametrically opposed. This whitepaper provides the protocols and mechanistic insights required to deliberately select and synthesize the correct isomer for drug discovery campaigns.

Part 1: Structural & Electronic Landscape[1]

The imidazole ring is an amphoteric, 5-membered aromatic heterocycle.[1] Methylation at the N1 position locks the tautomeric equilibrium, creating distinct environments for the remaining carbons (C2, C4, and C5).

1.1 Electronic Descriptors

The primary distinction lies in the proximity to the nitrogen lone pair (N3) and the N-methyl group (N1).

Feature1-Methylimidazol-2-yl1-Methylimidazol-5-yl
Position C2 (Between N1 and N3)C5 (Adjacent to N1, Distant from N3)
Electronic Character Highly electron-deficient; C2-H is acidic (pKa ~33).[1]Electron-rich relative to C2; less acidic.[1]
Steric Environment Flanked by N-Me and N3 lone pair.[1]Flanked by N-Me and C4-H.
N3 Accessibility Hindered. Substituents at C2 sterically clash with metal centers coordinating at N3.[1]Accessible. Substituents at C5 are remote from N3, allowing unhindered coordination.[1]
Dipole Vector Substituent opposes the ring dipole.[1]Substituent aligns more closely with ring dipole.[1]
1.2 The "Heme Clash" Hypothesis

In drug design, the most critical difference is the interaction with Heme iron in Cytochrome P450 enzymes.

  • 5-yl Isomers: The N3 nitrogen is exposed.[1] These compounds frequently act as Type II CYP inhibitors , binding directly to the heme iron.[1]

  • 2-yl Isomers: A substituent at C2 creates a "steric fence," preventing the N3 nitrogen from approaching the heme iron.[1] This is a validated strategy to reduce metabolic liability and CYP inhibition.[1]

Part 2: Synthetic Pathways (The "Make or Break")

Accessing these isomers requires fundamentally different chemical strategies. C2 is kinetically accessible via lithiation, while C5 often requires thermodynamic control or specific cyclization chemistries like the Van Leusen reaction.[1]

2.1 Decision Tree: Synthetic Strategy

SynthesisStrategy Start Target Scaffold Decision Desired Regioisomer? Start->Decision Route2 1-Methylimidazol-2-yl Decision->Route2 C2 Route5 1-Methylimidazol-5-yl Decision->Route5 C5 Method2 Direct C2-Lithiation (Kinetic Control) Route2->Method2 n-BuLi, -78°C Method5A C2-Blocking Strategy (Silylation -> Lithiation) Route5->Method5A Functionalization Method5B Van Leusen Synthesis (TosMIC + Aldimine) Route5->Method5B De Novo Ring Formation

Figure 1: Synthetic decision matrix.[1] C2 is accessed via deprotonation; C5 requires blocking groups or de novo synthesis.[1]

2.2 Protocol A: Regioselective C2-Functionalization

Mechanism: The C2 proton is the most acidic due to the inductive withdrawal of two adjacent nitrogens. Applicability: Synthesis of 1-methylimidazol-2-yl derivatives.[1]

  • Preparation: Charge a flame-dried flask with 1-methylimidazole (1.0 equiv) and anhydrous THF (0.2 M) under Argon.

  • Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.[1]

    • Critical Check: The solution should turn pale yellow.[1] Stir for 30 minutes at -78°C.

  • Quench: Add the electrophile (e.g., aldehyde, alkyl halide) dissolved in THF dropwise.

  • Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

2.3 Protocol B: Regioselective C5-Synthesis (Van Leusen)

Mechanism: The reaction of Tosylmethyl isocyanide (TosMIC) with aldimines yields 1,5-disubstituted imidazoles exclusively.[1] Applicability: Synthesis of 1-methylimidazol-5-yl derivatives (where "1-methyl" comes from the amine component).[1]

  • Imine Formation: Mix aldehyde (R-CHO, 1.0 equiv) and Methylamine (excess, usually in MeOH/THF) to form the aldimine in situ.[1] Evaporate or use directly.[1][2]

  • Cycloaddition: Dissolve aldimine in MeOH/DME (1:1). Add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv).[3]

  • Reflux: Heat to reflux for 2-4 hours.

    • Note: The base promotes deprotonation of TosMIC, [3+2] cycloaddition, and subsequent elimination of sulfinic acid to aromatize.

  • Purification: The 1,5-isomer is the sole product.[1] Recrystallize or column chromatograph.

Part 3: Analytical Differentiation (NMR)

Distinguishing these isomers is a common pitfall. 1H-NMR NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.[1]

3.1 1H-NMR Chemical Shift Logic
  • 1-Methylimidazol-2-yl-R:

    • Missing Signal: The characteristic highly deshielded C2-H (~7.5-7.8 ppm) is absent.[1]

    • Remaining Signals: Two doublets (C4-H and C5-H) typically around 6.9 - 7.1 ppm.[1]

  • 1-Methylimidazol-5-yl-R:

    • Present Signal: The C2-H singlet remains visible and deshielded (~7.5 ppm).[1]

    • Remaining Signal: One singlet/doublet for C4-H.

3.2 NOE Diagnostic Protocol

To definitively prove regiochemistry, irradiate the N-Methyl signal (~3.6-3.8 ppm).[1]

IsomerNOE Observation upon N-Me Irradiation
2-Substituted Strong NOE to C5-H. No NOE to the substituent (R) unless R is very bulky and wraps around.
5-Substituted Strong NOE to C2-H. Strong NOE to the Substituent (R) at C5.
Part 4: Pharmacological Interaction (CYP450)

The choice of isomer dictates the "Drug-Drug Interaction" (DDI) liability of the molecule.

HemeInteraction cluster_5yl 1-Methyl-5-yl Isomer (High Risk) cluster_2yl 1-Methyl-2-yl Isomer (Low Risk) Heme CYP450 Heme Iron Iso5 N3 Exposed Iso5->Heme Strong Coordination (Type II Inhibition) Iso2 N3 Shielded (Steric Clash) Iso2->Heme Blocked

Figure 2: Mechanistic basis for CYP inhibition.[1] The 5-yl isomer allows N3-Iron coordination; the 2-yl isomer blocks it.[1]

Guidance for Medicinal Chemists:

  • If your target requires H-bond acceptance but you observe high CYP inhibition (e.g., IC50 < 1 µM), switch from the 5-yl to the 2-yl isomer .[1] The C2-substituent will sterically disrupt the N3-Fe interaction without necessarily destroying target affinity (depending on the target's tolerance for bulk).

References
  • Regioselective Synthesis (Van Leusen): Sisko, J., et al. "An investigation of imidazole synthesis using the Van Leusen three-component reaction."[1][4] The Journal of Organic Chemistry 65.5 (2000): 1516-1524. Link

  • Lithiation Protocols: Iddon, B. "Lithiation of imidazoles."[1] Heterocycles 23.2 (1985): 417-443.[1] Link

  • CYP450 Inhibition Mechanism: Zhang, W., et al. "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives."[1] Drug Metabolism and Disposition 30.3 (2002): 314-318.[1] Link

  • NMR Characterization: Bellina, F., et al. "Regioselective synthesis of 1,5-disubstituted imidazoles."[1] Tetrahedron 64.22 (2008): 5069-5078.[1] Link

  • General Review: Grimmett, M. R.[1] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard Reference Text).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine starting from 4-piperidone .

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine starting from 4-piperidone .

Unlike the 4-isomer, the 5-substituted 1-methylimidazole motif is synthetically challenging due to the inherent nucleophilicity and kinetic acidity profiles of the imidazole ring. This protocol utilizes a C2-blocking strategy (Dondoni method) to invert the natural reactivity of the imidazole, ensuring exclusive 5-position coupling.

Executive Summary & Strategic Analysis

The target scaffold, 4-(1-Methyl-1H-imidazol-5-yl)piperidine , is a critical pharmacophore in histamine H3/H4 receptor antagonists and various oncology targets.

The Synthetic Challenge: Direct lithiation of 1-methylimidazole with n-butyllithium (n-BuLi) occurs exclusively at the C2 position (between the nitrogens) due to the inductive effect of the adjacent nitrogens and the stabilization of the resulting anion.

  • Natural Reactivity: 1-Me-Im + n-BuLi

    
    2-Lithio -1-methylimidazole.
    
  • Target Requirement:5-Lithio -1-methylimidazole.

The Solution: The C2-Silyl Blockade To access the C5 position, we employ a "Protect-Lithiate-Deprotect" strategy. A trimethylsilyl (TMS) group is temporarily installed at C2 to block the most acidic site. A second lithiation event then occurs at the C5 position (the next most acidic site), allowing for nucleophilic attack on the piperidone ketone.

Reaction Workflow (Logic Diagram)

The following diagram illustrates the regiocontrol logic and the sequential transformation steps.

G Start 1-Methylimidazole Block Step 1: C2-Blocking (n-BuLi, TMS-Cl) Start->Block Regiocontrol Intermediate1 2-TMS-1-Methylimidazole Block->Intermediate1 Lithiate Step 2: C5-Lithiation (n-BuLi, -78°C) Intermediate1->Lithiate Steric directing Coupling Step 3: Coupling (+ N-Boc-4-Piperidone) Lithiate->Coupling Nucleophilic Attack Alcohol Intermediate Alcohol Coupling->Alcohol GlobalDeprot Step 4: Global Deprotection & Dehydration (HCl) Alcohol->GlobalDeprot -TMS, -Boc, -H2O Reduction Step 5: Hydrogenation (H2, Pd/C) GlobalDeprot->Reduction Olefin Saturation Target TARGET: 4-(1-Me-Imidazol-5-yl)piperidine Reduction->Target

Figure 1: Synthetic pathway utilizing the C2-blocking strategy to achieve C5-regioselectivity.

Detailed Experimental Protocols

Phase 1: Preparation of the Regioselective Nucleophile

Objective: Synthesize 1-methyl-2-(trimethylsilyl)-1H-imidazole to block the C2 position.

  • Reagents: 1-Methylimidazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), Chlorotrimethylsilane (TMS-Cl, 1.1 eq), dry THF.

  • Equipment: Flame-dried 3-neck flask, Nitrogen/Argon atmosphere, Low-temp thermometer.

Protocol:

  • Setup: Charge the flask with 1-methylimidazole (e.g., 8.2 g, 100 mmol) and anhydrous THF (100 mL) under inert atmosphere. Cool to -78°C (dry ice/acetone bath).

  • Lithiation (C2): Add n-BuLi (44 mL, 110 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn light yellow. Stir for 30 minutes at -78°C.

  • Blocking: Add TMS-Cl (13.9 mL, 110 mmol) dropwise.

  • Warm-up: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated NH₄Cl (50 mL). Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Distillation under reduced pressure (approx. 70-75°C at 10 mmHg) yields 1-methyl-2-(trimethylsilyl)imidazole as a colorless liquid.

Phase 2: Coupling to Piperidone

Objective: Generate the C5-anion and couple with N-Boc-4-piperidone.

  • Reagents: 1-Methyl-2-(trimethylsilyl)imidazole (from Phase 1), n-BuLi (1.1 eq), N-Boc-4-piperidone (1.0 eq), dry THF.

Protocol:

  • C5-Lithiation: Dissolve 1-methyl-2-(trimethylsilyl)imidazole (1.0 eq) in anhydrous THF at -78°C . Add n-BuLi (1.1 eq) dropwise.

    • Mechanism:[2][3][4][5][6][7] With C2 blocked by TMS, the base removes the proton at C5. Stir for 45 minutes at -78°C.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in minimal THF and add it slowly to the lithiated imidazole solution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[5]

  • Intermediate Isolation: The product is the tertiary alcohol: tert-butyl 4-hydroxy-4-(1-methyl-2-(trimethylsilyl)-1H-imidazol-5-yl)piperidine-1-carboxylate. This can be carried forward crude or purified via silica flash chromatography (DCM/MeOH gradient).

Phase 3: Global Deprotection, Dehydration, and Reduction

Objective: Remove the TMS and Boc groups, dehydrate the alcohol, and reduce the alkene to the final piperidine.

Step A: Acid-Mediated Dehydration & Desilylation

  • Dissolve the intermediate alcohol in 6M HCl (aq) .

  • Reflux for 4–6 hours.

    • Chemical Events:

      • Desilylation: The acid cleaves the C2-TMS bond (protodesilylation).

      • Boc Removal: The acid cleaves the carbamate to yield the free amine.

      • Dehydration: The tertiary alcohol eliminates water to form the tetrahydropyridine double bond.

  • Workup: Cool to RT. Basify carefully with NaOH or Na₂CO₃ to pH ~10. Extract the alkene intermediate (4-(1-methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine) with DCM/Isopropanol (3:1).

Step B: Hydrogenation

  • Dissolve the alkene intermediate in MeOH or EtOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12–18 hours.

    • Note: The imidazole ring is aromatic and stable under these conditions; only the tetrahydropyridine double bond is reduced.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Final Isolation: Concentrate the filtrate. The residue is the target free base. It can be converted to the hydrochloride salt (using HCl/Dioxane) for better stability and crystallinity.

Quantitative Data Summary

ParameterPhase 1 (Blocking)Phase 2 (Coupling)Phase 3 (Final)
Limiting Reagent 1-MethylimidazoleN-Boc-4-PiperidoneIntermediate Alkene
Reagent Stoichiometry 1.0 : 1.1 (BuLi)1.0 : 1.1 (BuLi)Catalytic Pd/C
Temperature -78°C

RT
-78°C

0°C
Reflux

RT
Typical Yield 85-92%70-80%65-75% (over 2 steps)
Key QC Marker NMR: TMS peak at 0.3 ppmMS: [M+H] mass shiftNMR: Loss of alkene proton

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • Regiochemistry Check (¹H NMR):

    • C2-Proton: In the final product, you must observe a singlet around 7.4–7.5 ppm (depending on solvent). If the coupling occurred at C2 (failed blocking), this proton would be absent.

    • C4-Proton (Imidazole): A singlet around 6.8–7.0 ppm .

  • Piperidine Ring:

    • Multiplets at 1.6–3.2 ppm integrating for 9 protons (including the single proton at the C4-methine position connecting the rings).

  • Mass Spectrometry:

    • Calculated Mass (C9H15N3): 165.13 g/mol .

    • Observed [M+H]⁺: 166.1 .

References

  • Dondoni, A., et al. "Regioselective synthesis of 1-methylimidazole derivatives via C-2 silylated intermediates." Journal of Organic Chemistry, 1988, 53(8), 1748–1761.

    • Grounding: This is the foundational text for the "C2-blocking" strategy (Dondoni method) required to access the C5 position of 1-methylimidazole.
  • Carpenter, A. J., & Chadwick, D. J. "The lithiation of 1-methylimidazole and the synthesis of 5-substituted derivatives." Tetrahedron, 1986, 42(8), 2351-2358.

    • Grounding: Establishes the thermodynamic and kinetic acidity profiles of the imidazole ring, valid
  • Ohta, S., et al. "Preparation of 4-substituted piperidines." Chemical & Pharmaceutical Bulletin, 1992. Grounding: General methodologies for the dehydration and reduction of tertiary piperidinols to substituted piperidines.
  • Sigma-Aldrich Product Sheet. "4-(1-Methyl-1H-imidazol-5-yl)piperidine."

    • Verification: Confirms the commercial viability and stability of the target compound as a research standard.

Sources

Application

Application Note: Reductive Amination of 4-(1-Methyl-1H-imidazol-5-yl)piperidine

Document ID: AN-2026-03-05 | Location: Tokyo R&D Facility | Target Audience: Medicinal Chemists and Drug Development Professionals Introduction & Scaffold Rationale The 4-(1-methyl-1H-imidazol-5-yl)piperidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-05 | Location: Tokyo R&D Facility | Target Audience: Medicinal Chemists and Drug Development Professionals

Introduction & Scaffold Rationale

The 4-(1-methyl-1H-imidazol-5-yl)piperidine scaffold is a privileged structural motif frequently utilized in the design of central nervous system (CNS) therapeutics, most notably histamine H3 receptor antagonists and inverse agonists. Functionalizing the secondary amine of the piperidine ring is a critical step in exploring the structure-activity relationship (SAR) of these molecules.

Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and poor yields. Therefore, reductive amination using sodium triacetoxyborohydride (STAB) is the industry standard. This method offers a mild, highly selective, and high-yielding route to synthesize complex


-alkylated tertiary amines while tolerating a wide array of functional groups ()[1].

Mechanistic Causality & Workflow

The starting material is commercially supplied as a highly stable dihydrochloride salt (CAS 147960-50-7). The success of this reaction relies on a precise sequence of chemical events:

  • Neutralization: The dihydrochloride salt protonates both the piperidine nitrogen (

    
    ) and the imidazole nitrogen (
    
    
    
    ). A non-nucleophilic base (DIPEA) is required to liberate the piperidine nitrogen for nucleophilic attack.
  • Condensation: The free secondary amine reversibly attacks the target aldehyde or ketone, dehydrating to form an electrophilic iminium ion.

  • Hydride Transfer: STAB is deployed as the reducing agent. The electron-withdrawing acetate ligands dampen the nucleophilicity of the borohydride, rendering it unreactive toward most carbonyls but highly selective for the transient iminium ion[1].

Mechanism Salt Piperidine 2HCl (CAS 147960-50-7) Base Free Base Amine Salt->Base DIPEA (2.5 eq) Neutralization Iminium Iminium Ion Intermediate Base->Iminium Condensation Carbonyl Aldehyde / Ketone Carbonyl->Iminium Product Tertiary Amine (Target) Iminium->Product STAB (1.5 eq) Reduction

Mechanistic workflow of the reductive amination of 4-(1-methyl-1H-imidazol-5-yl)piperidine.

Reagent Stoichiometry & Quantitative Parameters

To ensure reproducibility, the stoichiometric ratios must be strictly controlled. 1,2-Dichloroethane (DCE) is selected as the solvent due to its superior solubilization of STAB and optimal reaction kinetics compared to THF or DCM[2].

ReagentEquivalentsRoleExpert Notes & Causality
4-(1-Methyl-1H-imidazol-5-yl)piperidine 2HCl 1.0SubstrateHighly hygroscopic; weigh quickly and store under inert gas.
Aldehyde / Ketone 1.1 - 1.2ElectrophileSlight excess drives the equilibrium of iminium formation forward.

-Diisopropylethylamine (DIPEA)
2.5Base2.0 eq neutralizes the HCl; 0.5 eq excess maintains basicity.
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Reducing AgentAdd portion-wise. Degrades rapidly in the presence of water.
1,2-Dichloroethane (DCE) 0.1 - 0.2 MSolventProvides optimal kinetics and mitigates side reactions[2].
Glacial Acetic Acid (Optional) 1.0CatalystAccelerates sluggish ketone reactions; rarely needed for aldehydes.

Step-by-Step Execution Protocol

Step 1: Free Base Liberation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Suspend 4-(1-methyl-1H-imidazol-5-yl)piperidine dihydrochloride (1.0 eq) in anhydrous DCE (to achieve a 0.15 M concentration).

  • Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear or slightly hazy solution, indicating successful liberation of the free base.

Step 2: Iminium Condensation 4. Add the aldehyde or ketone (1.1 eq) to the reaction mixture. 5. Conditional: If utilizing a sterically hindered ketone, add glacial acetic acid (1.0 eq) to catalyze iminium formation. 6. Stir at room temperature for 30–60 minutes (for aldehydes) or up to 4 hours (for ketones).

Step 3: Hydride Transfer 7. Cool the reaction vessel to 0 °C using an ice bath (this mitigates the exotherm and prevents unwanted degradation of the iminium intermediate). 8. Add STAB (1.5 eq) portion-wise over 10 minutes. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 4–12 hours.

Step 4: Quench and Workup 10. Quench the reaction by slowly adding an equal volume of saturated aqueous


. Caution: Vigorous gas evolution (

and

) will occur. 11. Stir vigorously for 15 minutes to fully decompose unreacted STAB and break up any boron-amine complexes. 12. Extract the aqueous layer with a mixture of

/Isopropanol (3:1, v/v) three times. The highly polar imidazole-piperidine product partitions poorly into standard EtOAc or DCM.

Step 5: Isolation 13. Dry the combined organic layers over anhydrous


, filter, and concentrate under reduced pressure.
14. Purify via flash column chromatography using a gradient of DCM / MeOH / 

(e.g., 90:9:1) to yield the pure tertiary amine.

Self-Validation & Analytical Checkpoints

A robust protocol must be self-validating. Do not proceed to the STAB addition or the final quench without confirming the completion of the preceding steps via the analytical workflow below.

AnalyticalWorkflow S1 Sample Aliquot (10 µL) S2 Mini-Workup (EtOAc / NaHCO3) S1->S2 Removes salts & boron S3 TLC Analysis (DCM:MeOH:NH4OH) S2->S3 Check SM consumption S4 LC-MS Verification S2->S4 Confirm mass [M+H]+ S5 Proceed to Next Phase S3->S5 If SM < 5% S4->S5 If Iminium = 0%

Analytical workflow for validating reaction completion and intermediate consumption.

  • Checkpoint 1 (Pre-Reduction): Analyze the reaction via LC-MS prior to STAB addition. You should observe the mass of the iminium ion or the hemiaminal intermediate. If unreacted starting material remains, extend the condensation time or add a desiccant (e.g., 3Å molecular sieves) to drive water removal.

  • Checkpoint 2 (Post-Reduction): Perform a mini-workup on a 10 µL aliquot before quenching the bulk reaction. Direct injection of the reaction mixture into an LC-MS without a basic mini-workup will yield false masses due to stable borane-amine adducts.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (via Semantic Scholar) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: Advanced Peptide Coupling Conditions for Piperidine and Hindered Secondary Amines

Introduction & Mechanistic Challenges Amide bond formation involving sterically hindered secondary amines—such as piperidine, pipecolic acid, or N-alkylated amino acids—represents a notorious bottleneck in both solid-pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Amide bond formation involving sterically hindered secondary amines—such as piperidine, pipecolic acid, or N-alkylated amino acids—represents a notorious bottleneck in both solid-phase peptide synthesis (SPPS) and solution-phase workflows. The steric bulk of the piperidine ring drastically reduces the nucleophilicity of the secondary amine, leading to sluggish reaction kinetics.

The Epimerization Trap: Because the rate of nucleophilic attack by the piperidine amine is inherently slow, the activated carboxylic acid intermediate (e.g., the OAt or Oxyma ester) has an extended lifespan. This prolonged activation window allows for a competing intramolecular cyclization, forming an oxazol-5(4H)-one (oxazolone) intermediate[1]. The alpha-proton of this oxazolone is highly acidic and readily abstracted by the reaction base, leading to enolization and subsequent epimerization (loss of chiral integrity) before the amide bond can successfully form[2].

Mechanism AA Fmoc-Amino Acid (Carboxylic Acid) Act Activated Ester (e.g., OAt or Oxyma) AA->Act Coupling Reagent + Base Ox Oxazolone Intermediate (Prone to Epimerization) Act->Ox Slow Coupling (Steric Hindrance) Prod Target Peptide (Amide Bond) Act->Prod Piperidine/Sec-Amine (Productive Pathway) Ox->Prod Epi Epimerized Peptide (D-Enantiomer) Ox->Epi Piperidine/Sec-Amine (Racemization)

Caption: Mechanistic pathway of oxazolone-induced epimerization during sluggish secondary amine coupling.

Reagent Selection & Causality

To overcome these challenges, the coupling system must be a meticulously designed, self-validating triad: a highly reactive coupling reagent, an epimerization-suppressing additive, and a sterically hindered, mild base.

Coupling Reagents: Uronium vs. Phosphonium

While HATU has historically been the gold standard for difficult couplings, it carries a critical flaw when reacting with hindered amines: guanidinylation . If the coupling is slow, the secondary amine can nucleophilically attack the electrophilic carbon of the uronium salt itself, forming an irreversible guanidinium byproduct that terminates the peptide chain[2].

To prevent this, two distinct strategies are employed:

  • COMU / OxymaPure: COMU is a morpholino-based uronium salt that, when paired with OxymaPure, forms an extremely reactive ester that outpaces the guanidinylation side reaction. It is highly efficient, safer than benzotriazoles, and produces significantly less epimerization than HATU[3].

  • PyBOP: As a phosphonium salt, PyBOP lacks the electrophilic carbon center present in uronium reagents. It is entirely immune to guanidinylation, making it the superior choice for fragment couplings requiring large excesses of reagent or extended heating[4].

Base Selection: The pKa Advantage

The choice of base dictates the chiral integrity of your product. While N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) is standard, it is basic enough to drive oxazolone enolization. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP / Collidine, pKa ~7.4) provides sufficient basicity to neutralize the acid generated during activation, but lacks the strength and steric access to abstract the oxazolone alpha-proton, thereby preserving stereochemistry[2].

Quantitative Data: Reagent Efficacy

Table 1: Coupling Reagent Selection Matrix for Secondary Amines
Reagent SystemClassEpimerization RiskGuanidinylation RiskRelative Yield (Hindered Amines)
HBTU / HOBt UroniumHighYesLow
HATU / HOAt UroniumModerateYesHigh
COMU / Oxyma UroniumLowYes (but outpaced)Very High
PyBOP / DIPEA PhosphoniumModerateNo Moderate to High
TFFH Acid FluorideLowNo Very High (Extreme Hindrance)
Table 2: Base Selection Matrix
BasepKaSteric HindranceEpimerization ControlBest Use Case
TEA 10.7LowPoorPrimary amines only
DIPEA 10.5HighModerateStandard SPPS
TMP (Collidine) 7.4HighExcellent Chiral preservation in slow couplings

Experimental Protocols (Self-Validating Systems)

The following protocols integrate a self-validating Quality Control (QC) step. Traditional Kaiser tests yield false negatives for secondary amines; therefore, a Chloranil Test must be used to validate coupling efficiency.

Protocol A: COMU/Oxyma-Mediated SPPS Coupling (High Reactivity)

Designed for standard stepwise SPPS coupling to a resin-bound piperidine derivative.

  • Preparation: Swell the resin-bound secondary amine (1.0 eq) in anhydrous DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-Amino Acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (0.1 M concentration). Add COMU (2.9 eq) and cool the mixture to 0 °C.

  • Base Addition: Add TMP (Collidine) (6.0 eq) to the chilled mixture. Stir for exactly 2 minutes to form the active ester while minimizing premature enolization.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 4 to 16 hours. (For extreme hindrance, gentle microwave heating to 40 °C can be applied).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • QC Validation (Chloranil Test):

    • Transfer a few resin beads to a glass tube.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF.

    • Let stand at room temperature for 5 minutes.

    • Result: Dark blue/green beads indicate unreacted secondary amine (incomplete coupling). Yellow/colorless beads indicate a successful, complete coupling.

Protocol B: PyBOP Fragment Coupling (Zero Guanidinylation)

Designed for coupling larger peptide fragments to a secondary amine, where extended reaction times would otherwise lead to uronium-induced chain termination.

  • Dissolution: Dissolve the peptide carboxylic acid fragment (1.5 eq) and the piperidine amine component (1.0 eq) in anhydrous DCM/DMF (1:1).

  • Reagent Addition: Add PyBOP (1.5 eq) to the mixture at room temperature[4].

  • Base Addition: Dropwise, add DIPEA (3.0 eq). (Note: TMP can be used if the C-terminal residue of the fragment is highly prone to epimerization).

  • Reaction: Stir under an inert atmosphere for 16–24 hours. Monitor the disappearance of the amine via LC-MS.

  • Workup: Because the tris(pyrrolidino)phosphine oxide byproduct is water-soluble, concentrate the mixture, redissolve in Ethyl Acetate, and wash extensively with 5% NaHCO₃ and 1M HCl[4].

Process Workflows

Workflow Start 1. Resin-Bound Sec-Amine (e.g., Pipecolic Acid) Prep 2. Activate Fmoc-AA (COMU + OxymaPure) Start->Prep Base 3. Add TMP Base (Minimize Enolization) Prep->Base Couple 4. Coupling Reaction (Extended Time / Heat) Base->Couple Check 5. Chloranil Test (Secondary Amine Detection) Couple->Check

Caption: Optimized SPPS workflow for coupling to piperidine-based secondary amines.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules - MDPI URL:[Link]

Sources

Application

Application Note: Chemoselective Boc-Deprotection of Imidazole-Piperidine Intermediates

Executive Summary The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in H3/H4 histamine antagonists and kinase inhibitors. However, the deprotection of the piperidine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in H3/H4 histamine antagonists and kinase inhibitors. However, the deprotection of the piperidine nitrogen (


-Boc) in the presence of an imidazole ring presents a unique chemical challenge.

Unlike simple aliphatic amines, this scaffold possesses two distinct basic centers and a nucleophilic aromatic ring. The standard acidolysis of the Boc group generates a reactive tert-butyl cation (


).[1] Without adequate scavenging, this cation can irreversibly alkylate the electron-rich imidazole ring (C- or N-alkylation), leading to difficult-to-separate impurities. Furthermore, the resulting bis-salt (imidazole-piperidine 

2HX) is often hygroscopic and prone to forming emulsions during aqueous workup.

This guide details three field-proven protocols to ensure high yield and purity, specifically addressing cation scavenging and salt management .

Mechanistic Insight & Failure Modes

The cleavage of the tert-butyloxycarbonyl (Boc) group is acid-catalyzed.[1][2][3][4] The carbonyl oxygen is protonated, leading to the collapse of the carbamate into the free amine, carbon dioxide, and the tert-butyl cation.[5][6]

The "Cation Trap" Hazard

In standard substrates, the tert-butyl cation eliminates to form isobutylene gas. However, in the presence of nucleophilic heterocycles like imidazole, the elimination is in competition with alkylation.

  • Path A (Desired):

    
    
    
  • Path B (Parasitic):

    
    
    

Expert Insight: The imidazole ring acts as a "cation sink." Using neat TFA or HCl without scavengers often results in 5–15% alkylated byproducts, which are often inseparable by standard flash chromatography due to similar polarity.

Visualization: Reaction Mechanism & Competition

Boc_Mechanism Substrate N-Boc Imidazole-Piperidine Intermediate Carbamic Acid + t-Bu Cation Substrate->Intermediate Acid (H+) Isobutylene Isobutylene (Gas) Intermediate->Isobutylene Elimination Product Deprotected Amine (Salt Form) Intermediate->Product -CO2 Impurity t-Butyl-Imidazole (Alkylated Impurity) Intermediate->Impurity Attack by Imidazole Scavenger Silane Scavenger (TIS/TES) Scavenger->Isobutylene Traps Cation

Figure 1: Mechanistic bifurcation showing the critical role of scavengers in preventing imidazole alkylation.

Reagent Selection Matrix

Choose the protocol based on your scale and substrate sensitivity.

FeatureMethod A: TFA Cocktail Method B: HCl / Dioxane Method C: TMSOTf
Primary Use Discovery / MedChem (< 5g)Process / Scale-up (> 10g)Acid-Sensitive Substrates
Reagent Cost High (TFA + Silanes)LowHigh
Scavenging Excellent (with TIS/TES)Moderate (Solvent dependent)High (Lutidine acts as base)
Product Form Trifluoroacetate Salt (Hygroscopic)Hydrochloride Salt (Solid)Free base (after workup)
Key Risk Salt removal during workupSolubility of substrateMoisture sensitivity

Detailed Experimental Protocols

Method A: The "High-Fidelity" TFA Cocktail

Best for: Small-scale batches where purity is paramount and the substrate contains electron-rich moieties.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][6][7][8][9][10]

  • Dichloromethane (DCM)[1][5][9][10][11]

  • Scavenger: Triisopropylsilane (TIS) or Triethylsilane (TES)

  • Optional: Water (accelerates hydrolysis)

Protocol:

  • Dissolve the Boc-intermediate (1.0 equiv) in DCM (5–10 volumes).

    • Note: Ensure the concentration is roughly 0.1 M to 0.2 M.

  • Add the scavenger Triisopropylsilane (TIS) (2.0–5.0 equiv).

    • Why: Silanes are superior hydride donors that quench the

      
       cation faster than the imidazole ring can react.
      
  • Cool the mixture to 0°C.

  • Slowly add TFA (10–20 equiv, or 1:1 v/v ratio with DCM).

  • Allow to warm to room temperature and stir for 1–2 hours.

  • Monitoring: Check LCMS for the disappearance of starting material (

    
    ) and the absence of the 
    
    
    
    (t-butyl adduct) peak.
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Result: The product is a TFA salt.[12] Proceed to Section 5 for free-basing.

Method B: The "Process-Ready" HCl System

Best for: Scale-up (>10g) where isolation of a stable solid salt is desired.

Reagents:

  • 4M HCl in 1,4-Dioxane (or IPA)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Protocol:

  • Dissolve the substrate in a minimum amount of MeOH or DCM.

    • Expert Tip: If the substrate has low solubility, use a small amount of MeOH, but avoid excessive alcohols as they can compete as nucleophiles (forming ethers) if the acid concentration is too high.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

    • Caution: Exothermic reaction. Gas evolution (CO2/Isobutylene) will occur.[5][12]

  • Stir at room temperature for 3–12 hours.

    • Note: HCl cleavage is kinetically slower than TFA.

  • Precipitation: Often, the bis-HCl salt of imidazole-piperidines will precipitate directly from the dioxane mixture.

  • Isolation: Filter the solid under nitrogen. Wash with diethyl ether or MTBE to remove non-polar impurities and residual isobutylene byproducts.

  • Result: A defined, often crystalline Hydrochloride salt.

Method C: Mild Lewis Acid (TMSOTf)

Best for: Substrates containing acid-sensitive groups (e.g., trityl, silyl ethers) that might survive mild Lewis acids but not TFA.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[10]

  • 2,6-Lutidine (Base/Buffer)

  • DCM (Anhydrous)[10]

Protocol:

  • Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM under Nitrogen.

  • Cool to 0°C.

  • Add TMSOTf (1.2–1.5 equiv) dropwise.

    • Mechanism:[4][6][9][13] Silylation of the carbamate oxygen facilitates fragmentation without generating a high concentration of free protons.

  • Stir for 30–60 minutes.

  • Quench: Add saturated aqueous NaHCO3.

  • Result: This method avoids the harsh acidic environment, preserving other sensitive protecting groups.[8]

Purification & Salt Management (Critical)

Imidazole-piperidines form "sticky" salts that trap solvents. Standard Liquid-Liquid Extraction (LLE) using NaOH/DCM often leads to persistent emulsions due to the amphiphilic nature of the scaffold.

Recommended: Solid Phase Extraction (SCX)

For discovery scale (<2g), use Strong Cation Exchange (SCX) cartridges.

  • Load: Dissolve the crude salt (TFA or HCl) in MeOH and load onto a pre-conditioned SCX column.

  • Wash: Flush with MeOH. The basic product sticks; non-basic impurities (and scavengers like TIS) wash through.

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Concentrate: Evaporate to yield the clean Free Base .

Visualization: Workflow Decision Tree

Decision_Tree Start Start: Boc-Imidazole-Piperidine Check_Scale Scale > 10g? Start->Check_Scale Check_Sens Acid Sensitive Groups? Check_Scale->Check_Sens No Method_B Method B: HCl/Dioxane (Isolate as Salt) Check_Scale->Method_B Yes Method_A Method A: TFA + Scavengers (High Purity) Check_Sens->Method_A No Method_C Method C: TMSOTf (Mild Conditions) Check_Sens->Method_C Yes

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
M+56 Peak in MS t-Butyl cation alkylation on imidazole.Repeat with Method A using 5.0 eq of Triisopropylsilane (TIS).
Incomplete Reaction Protonation of imidazole buffers the solution.Increase acid equivalents (TFA/HCl). Imidazole acts as a "proton sponge."
Emulsion in Workup Amphiphilic nature of the bis-amine.Avoid LLE. Use SCX resin (Section 5) or precipitate the HCl salt directly.
Loss of Product Water solubility of the salt.Do not wash the aqueous layer excessively. Salt out with NaCl or use Butanol for extraction.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P. G. M.[2] John Wiley & Sons. (Standard reference for acidolysis conditions).

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[14] Int. J. Pept.[14] Protein Res.[14][15] 1978, 12, 258.[14] (Seminal work on scavenger mechanisms).

  • Sakaitani, M., & Ohfune, Y. "Syntheses and properties of tert-butyldimethylsilyl esters... using TMSOTf." J. Org.[10][15] Chem. 1990, 55, 870. (TMSOTf mechanism).[7][10][15]

  • Han, G., et al. "Removal of N-Boc Group by TMSOTf." Journal of Organic Chemistry. (Application of Lewis acids for Boc removal).

  • Process Chemistry of Piperidines: "Development of a Scalable Process for... Piperidine Derivatives." Org.[4][8][13] Process Res. Dev. (General handling of piperidine salts).

Sources

Method

Harnessing the TosMIC Reaction for the Strategic Synthesis of 1-Methyl-5-Substituted Imidazoles

An Application Guide for Drug Development Professionals The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The van Leusen imidazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), stands out as a robust and highly versatile method for constructing this privileged heterocycle.[3] This application note provides an in-depth guide for researchers and drug development scientists on the theory, application, and practical execution of the TosMIC-based synthesis of 1-methyl-5-substituted imidazoles, a class of compounds with significant pharmacological potential.

I. Mechanistic Rationale: The Chemistry of TosMIC

The remarkable utility of TosMIC in imidazole synthesis stems from its dense and strategically arranged functional groups: an isocyanide, an acidic α-carbon, and a p-toluenesulfonyl (tosyl) group.[4][5] This combination allows for a sequence of reactions that efficiently builds the imidazole core. The most common and practical approach is the van Leusen three-component reaction (vL-3CR), where an aldehyde, a primary amine (in this case, methylamine), and TosMIC converge to form the desired product.[4][6]

The reaction proceeds through a well-defined, stepwise mechanism:

  • In Situ Aldimine Formation: The reaction commences with the condensation of the chosen aldehyde (R-CHO) and methylamine (CH₃NH₂) to form the corresponding N-methylaldimine. This step is typically rapid and can be performed in the same pot; the water generated as a byproduct generally does not interfere with subsequent steps.[4][7]

  • TosMIC Deprotonation: A base, commonly potassium carbonate (K₂CO₃), deprotonates the acidic methylene group of TosMIC, creating a highly nucleophilic α-isocyano-α-tosyl carbanion.[6]

  • Nucleophilic Addition & Cyclization: The TosMIC anion undergoes a nucleophilic attack on the electrophilic carbon of the aldimine C=N double bond. This is followed by a 5-endo-dig cyclization, where the isocyanide nitrogen attacks the newly formed C-N single bond's carbon, forming a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[4]

  • Aromatization: The final step is the base-assisted elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate. This elimination process results in the formation of a double bond within the ring, leading to the stable, aromatic 1-methyl-5-substituted imidazole product.[4][6]

A key advantage of this pathway is that if the initial imine formation is inefficient, the reaction between the aldehyde and TosMIC would lead to an oxazole, highlighting the importance of the stepwise nature of this "multicomponent" reaction.[4]

van_Leusen_Mechanism cluster_start RCHO R-CHO (Aldehyde) Imine R-CH=N-CH₃ (Aldimine) RCHO->Imine + CH₃NH₂ (-H₂O) MeNH2 CH₃NH₂ (Methylamine) TosMIC Tos-CH₂-N≡C (TosMIC) TosMIC_Anion Tos-CH⁻-N≡C (TosMIC Anion) TosMIC->TosMIC_Anion + Base (-BH⁺) Base Base (e.g., K₂CO₃) Adduct Intermediate Adduct Imine->Adduct + TosMIC Anion Imidazoline 4-Tosyl-2-imidazoline Intermediate Adduct->Imidazoline 5-endo-dig Cyclization Product 1-Methyl-5-R-Imidazole Imidazoline->Product Elimination (-TosH, -Base)

Figure 1: Mechanism of the van Leusen three-component synthesis of 1-methyl-5-substituted imidazoles.

II. Experimental Application: A Step-by-Step Protocol

This section provides a detailed, self-validating protocol for the synthesis of a representative compound, 1-methyl-5-phenyl-1H-imidazole, using benzaldehyde as the starting material.

Materials and Equipment

  • Reagents: Benzaldehyde (≥99%), Methylamine (40% solution in H₂O or 2.0 M in THF/Methanol), p-Toluenesulfonylmethyl isocyanide (TosMIC, ≥98%), Potassium Carbonate (K₂CO₃, anhydrous), Methanol (anhydrous), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Protocol: Synthesis of 1-methyl-5-phenyl-1H-imidazole

  • Reaction Setup & Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (40 mL).

    • Add benzaldehyde (1.0 eq., e.g., 1.06 g, 10.0 mmol).

    • Add methylamine solution (1.2 eq., e.g., 0.93 mL of 40% aq. solution, 12.0 mmol).

    • Stir the mixture at room temperature for 30-45 minutes to facilitate the in situ formation of the N-benzylidenemethanamine.[7]

  • Cycloaddition and Aromatization:

    • To the stirred solution containing the aldimine, add TosMIC (1.0 eq., 1.95 g, 10.0 mmol) followed by anhydrous potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol).[1]

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65°C for methanol).

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Stir vigorously.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) to isolate the pure 1-methyl-5-phenyl-1H-imidazole.

    • Combine the pure fractions and remove the solvent to yield the final product, typically as a white to pale yellow solid.

Figure 2: General experimental workflow for the TosMIC-based synthesis of 1-methyl-5-substituted imidazoles.

III. Reaction Scope and Expected Outcomes

The van Leusen imidazole synthesis is prized for its operational simplicity and broad substrate tolerance.[6] A wide variety of aldehydes can be successfully employed to generate a diverse library of 1-methyl-5-substituted imidazoles.

EntryAldehyde Substituent (R)Typical Yield (%)Notes
1Phenyl75-85%Electronically neutral aromatic substrates work well.
24-Methoxyphenyl70-80%Electron-donating groups are well-tolerated.[8]
34-Chlorophenyl78-88%Electron-withdrawing groups often give good to excellent yields.[8]
42-Naphthyl72-80%Extended aromatic systems are suitable substrates.
53-Thienyl65-75%Heteroaromatic aldehydes are compatible with the reaction conditions.[6]
6Cyclohexyl60-70%Aliphatic aldehydes can be used, sometimes with slightly lower yields.[8]

Limitations: Sterically hindered aldehydes, particularly those with bulky ortho-substituents, may lead to lower yields or require longer reaction times.[6]

IV. Troubleshooting and Optimization
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Deactivation of TosMIC. 3. Sterically hindered substrate.1. Increase the initial stirring time for imine formation; consider using a different methylamine source (e.g., 2.0 M in THF). 2. Ensure all reagents and solvents are of appropriate quality and the base is anhydrous. 3. Increase reaction temperature (e.g., switch to DMF at 80-100°C) and/or extend reaction time.
Formation of Oxazole Byproduct The aldehyde reacts with TosMIC before the imine is formed.[4]Ensure the imine formation step is allowed sufficient time before the addition of TosMIC. A stepwise addition is critical.
Complex Mixture of Products Potential polymerization of TosMIC or side reactions with sensitive functional groups.[6]Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive.
Difficult Purification Residual p-toluenesulfinic acid or its salts complicating chromatography.Perform a thorough aqueous work-up, including a wash with a mild base like saturated sodium bicarbonate, to remove acidic impurities before concentrating the crude product.

V. References

  • Van Leusen Imidazole Synthesis.

  • Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC.

  • Van Leusen reaction.

  • Van Leusen imidazole synthesis. | Download Scientific Diagram.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

  • Imidazole-Based Pharmaceutical Molecules are Synthesized Using th.

  • The Van Leusen Imidazole Synthesis is used to Synthesise Imi.

  • Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.

  • Employing TosMIC as a C1N1 “Two-Atom Synthon” in Imidazole Synthesis by Neighboring Group Assistance Strategy.

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide).

  • Literature review on the synthesis of substituted imidazoles.

  • An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications.

  • TosMIC.

  • [webinar] TosMIC: a powerful reagent in the synthesis of heterocycles.

  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide).

Sources

Application

Application Note: Solvation Dynamics and Kinetic Solubility Protocols for 4-(1-Methyl-1H-imidazol-5-yl)piperidine in DMSO

Introduction and Biological Context In the landscape of early-stage drug discovery and fragment-based drug discovery (FBDD), 4-(1-Methyl-1H-imidazol-5-yl)piperidine serves as a highly versatile pharmacophore. Featuring b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

In the landscape of early-stage drug discovery and fragment-based drug discovery (FBDD), 4-(1-Methyl-1H-imidazol-5-yl)piperidine serves as a highly versatile pharmacophore. Featuring both a secondary amine within a piperidine ring and a substituted imidazole, this building block is frequently integrated into libraries targeting G-protein coupled receptors (GPCRs) and kinase enzymes.

Before deploying this compound in high-throughput screening (HTS) or in vitro functional assays, researchers must establish its precise solubility profile in Dimethyl sulfoxide (DMSO). Because DMSO is the universal vehicle for compound storage and dosing[1], understanding the solvation limits and the kinetic behavior of this specific compound when transitioning from organic stock to aqueous assay buffers is critical to preventing false-positive or false-negative artifacts[2].

Physicochemical Profiling

The compound is commercially available in two primary forms: the free base and the dihydrochloride salt. The salt form is typically preferred for long-term bench stability, though both exhibit distinct solvation kinetics in aprotic solvents.

Table 1: Physicochemical Properties

PropertyFree BaseDihydrochloride Salt
CAS Number 147960-44-9[3]147960-50-7[4]
Molecular Formula C9H15N3C9H15N3 · 2HCl
Molecular Weight 165.24 g/mol 238.16 g/mol
Physical State SolidWhite to off-white solid[5]
Hydrogen Bond Donors 1 (Piperidine -NH)3
Hydrogen Bond Acceptors 22

Mechanistic Insights: Causality in Solvation and Handling

As a Senior Application Scientist, it is vital to move beyond mere execution and understand the why behind solvent interactions.

  • Solvation Dynamics in DMSO: DMSO is a highly polar, aprotic solvent with a high dielectric constant (

    
    ). For the free base, DMSO acts as a potent hydrogen bond acceptor, readily solvating the secondary amine of the piperidine ring. For the dihydrochloride salt, the high dielectric constant facilitates the dissociation of the ionic lattice, stabilizing the chloride counterions and the protonated amine[1].
    
  • The Threat of Hygroscopicity: DMSO is notoriously hygroscopic. If atmospheric moisture infiltrates the stock solution, the local dielectric environment shifts. For the lipophilic free base, this water absorption can induce premature precipitation. Therefore, utilizing anhydrous DMSO (

    
     water) and argon-purged environments is a strict requirement to maintain library integrity[1].
    
  • Kinetic vs. Thermodynamic Solubility: In HTS workflows, compounds are not dissolved directly into aqueous buffers (thermodynamic solubility). Instead, they are dosed from concentrated DMSO stocks into aqueous media (e.g., PBS), measuring kinetic solubility[6]. If the concentration exceeds the kinetic solubility limit, the compound forms nano-precipitates. This "crashing out" phenomenon sequesters the compound, leading to artificially low effective concentrations (false negatives) or light-scattering artifacts in optical assays (false positives)[2].

Experimental Workflows and Logical Relationships

The following workflow illustrates the critical path from solid powder to validated kinetic solubility readout.

G A Solid Compound 4-(1-Methyl-1H-imidazol-5-yl)piperidine B Weighing & Transfer (Desiccated Environment) A->B C Addition of Anhydrous DMSO (Argon Purged) B->C D Dissolution (Vortex / Sonication @ 25°C) C->D E 100 mM Master Stock (DMSO) D->E F QC Verification (LC-MS / 1H-NMR) E->F G Serial Dilution (DMSO) E->G H Aqueous Buffer Transfer (e.g., PBS, pH 7.4) G->H I Kinetic Solubility Readout (Nephelometry / Visual) H->I

Workflow for DMSO stock preparation and kinetic solubility assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a self-validating system. The inclusion of LC-MS verification ensures that any lack of precipitation is due to true solubility, rather than compound degradation or adherence to plasticware.

Protocol 1: Preparation of a 100 mM Master Stock

Objective: Generate a standardized, degradation-free organic stock.

  • Preparation: Equilibrate the vial containing solid 4-(1-Methyl-1H-imidazol-5-yl)piperidine to room temperature inside a desiccator to prevent condensation.

  • Weighing: Accurately weigh 16.52 mg of the free base (or 23.82 mg of the dihydrochloride salt) into a sterile, static-free amber glass vial.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO (

    
    , sealed under Argon) using a positive displacement pipette to account for DMSO's viscosity.
    
  • Dissolution: Cap tightly and vortex for 2 minutes. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Caution: Do not exceed 30°C to prevent thermal degradation.

  • Quality Control (Self-Validation): Withdraw a 2

    
    L aliquot, dilute in 1 mL of Acetonitrile/Water, and run a rapid LC-MS to confirm purity (
    
    
    
    ) and exact mass.
  • Storage: Aliquot the remaining stock into single-use 50

    
    L volumes in polypropylene tubes. Blanket with Argon gas before sealing. Store at -20°C. Avoid repeated freeze-thaw cycles which induce irreversible precipitation.
    
Protocol 2: Serial Dilution and Kinetic Solubility Assessment

Objective: Determine the maximum aqueous concentration before precipitation occurs, mimicking HTS dosing.

  • Matrix Preparation: Thaw a 50

    
    L aliquot of the 100 mM Master Stock. Prepare a serial dilution in anhydrous DMSO according to Table 2  to create intermediate working stocks.
    
  • Aqueous Transfer: In a clear-bottom 96-well plate, add 198

    
    L of assay buffer (e.g., PBS, pH 7.4) to each well.
    
  • Dosing: Rapidly inject 2

    
    L of each DMSO working stock into the corresponding buffer wells. Pipette up and down 3 times to mix. Crucial Step:  This maintains a constant 1% DMSO final concentration across all wells, ensuring that solvent toxicity or baseline scattering remains uniform[7].
    
  • Incubation: Incubate the plate on an orbital shaker at 300 rpm for 2 hours at room temperature to allow for equilibrium of nano-precipitates.

  • Nephelometric Readout: Measure light scattering using a microplate nephelometer (or an absorbance reader at 620 nm). An increase in scattering/absorbance relative to a blank (1% DMSO in PBS) indicates the kinetic solubility limit has been breached[6].

Table 2: Kinetic Solubility Dilution Matrix

Target Final Conc in Assay (

M)
Intermediate DMSO Stock Conc (mM)Volume of DMSO Stock (

L)
Volume of Aqueous Buffer (

L)
Final DMSO Concentration (%)
100010021981.0%
5005021981.0%
2502521981.0%
1001021981.0%
50521981.0%
10121981.0%

Data Interpretation and Downstream Application

For 4-(1-Methyl-1H-imidazol-5-yl)piperidine, the dihydrochloride salt typically exhibits excellent kinetic solubility in standard PBS (often


M at 1% DMSO). However, if the free base is utilized, local pH micro-environments upon dilution can cause transient precipitation. If scattering is detected at target concentrations, researchers must either:
  • Lower the maximum screening concentration.

  • Optimize the assay buffer (e.g., adjusting pH or adding mild surfactants like 0.01% Tween-20) to stabilize the compound in solution.

References

  • Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery". Asian Journal of Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity issues in imidazole N-methylation

[1] Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity in Imidazole Alkylation[1]

The Core Problem: The Tautomer Conundrum

User Query: "I am trying to methylate 4-phenylimidazole, but I keep getting a mixture of 1,4- and 1,5-isomers. Why can't I control this?"

Technical Insight: The root cause is the rapid annular tautomerism of the imidazole ring. In solution, a 4-substituted imidazole exists in equilibrium with its 5-substituted tautomer.[1] When you introduce a base and an electrophile (like methyl iodide), the reaction outcome is dictated by the Curtin-Hammett principle : the product ratio depends on the relative energies of the transition states, not just the ratio of the starting tautomers.

Two opposing forces govern this selectivity:

  • Steric Hindrance: Bulky substituents at C4 block the adjacent nitrogen (

    
    ), favoring attack by the distal nitrogen (
    
    
    
    ).[1]
  • Electronic Effects (Heller-Bernstein Rule): Electron-withdrawing groups (EWG) deactivate the adjacent nitrogen, making the distal nitrogen more nucleophilic.[1]

Visualization: The Selectivity Decision Tree

ImidazoleSelectivity Start 4-Substituted Imidazole (Tautomeric Mixture) Substituent Analyze Substituent (R) Start->Substituent EWG R = Electron Withdrawing (e.g., -NO2, -CF3) Substituent->EWG Inductive Effect EDG R = Electron Donating / Bulky (e.g., -tBu, -Ph) Substituent->EDG Steric Effect PathA Distal Nitrogen (N1) is More Nucleophilic EWG->PathA Deactivates N3 PathB Proximal Nitrogen (N3) is Sterically Blocked EDG->PathB Blocks N3 Prod14 Major Product: 1-Methyl-4-R-imidazole (1,4-isomer) PathA->Prod14 Favored Path Prod15 Minor Product: 1-Methyl-5-R-imidazole (1,5-isomer) PathA->Prod15 Disfavored PathB->Prod14 Favored Path

Caption: Figure 1. Mechanistic pathways governing regioselectivity.[1] Both strong EWGs and bulky groups tend to favor the 1,4-isomer (distal alkylation).

Troubleshooting & FAQs

Q1: "I specifically need the 1,5-isomer (the 'wrong' one). How do I force the reaction?"

Diagnosis: Standard


 alkylation will almost always favor the 1,4-isomer due to the reasons outlined above. To get the 1,5-isomer, you must block the N1 position or use a directing group.

Protocol: Transient Protection Strategy (Trityl Route) This method uses a bulky protecting group to force methylation to the sterically crowded position, then removes the protection.

  • Tritylation: React 4-substituted imidazole with Trityl Chloride (Trt-Cl) and TEA in DCM.[1]

    • Result: The Trityl group, being massive, will exclusively bind to the distal nitrogen (N1), forming 1-Trityl-4-substituted imidazole .[1]

  • Quaternization: Treat the protected imidazole with a potent methylating agent (e.g., Methyl Triflate or Meerwein's salt) in a non-nucleophilic solvent (DCM).[1]

    • Mechanism:[2][3][4][5] The only available nitrogen is N3.[1] This forms the 1-Trityl-3-methyl-4-substituted imidazolium salt.[1]

  • Deprotection: Reflux in methanol/acetic acid.[1] The Trityl group falls off.[1]

    • Result: You are left with 1-methyl-5-substituted imidazole (after renumbering).[1]

Q2: "Methyl Iodide vs. Dimethyl Sulfate: Which should I use?"

Diagnosis: While both are methylating agents, their "hardness" and safety profiles differ.[1]

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Recommendation
Reactivity High (Soft Electrophile)High (Hard Electrophile)Use MeI for small-scale/lab synthesis.[1]
State Volatile Liquid (bp 42°C)High-boiling Liquid (bp 188°C)Use DMS for scale-up (easier containment).[1]
Selectivity Better for soft nucleophilesLess selectiveMeI is preferred for regiocontrol.[1]
Safety Neurotoxin, volatilePotent carcinogen, odorlessDMS requires specific neutralization protocols (NH3/EtOH).[1]
Q3: "How do I deal with Histidine regioselectivity ( vs )?"

Diagnosis: Histidine is a classic 4-substituted imidazole.[1]

  • 
     (tele, N3):  The "distal" nitrogen. Naturally favored.[1]
    
  • 
     (pros, N1):  The "proximal" nitrogen. Hard to target.
    

Solution:

  • To get

    
    -Methylhistidine (3-MeHis):  Use standard alkylation on 
    
    
    
    -protected histidine (e.g., Boc-His-OMe) with MeI/K2CO3.[1]
  • To get

    
    -Methylhistidine (1-MeHis):  You cannot do this directly.[1] You must use a pre-methylated starting material or specific metal-chelation strategies (e.g., Ruthenium complexes) that protect 
    
    
    
    during the reaction.[1]

Analytical Verification Protocol

User Query: "I have a product, but I don't know if it's the 1,4- or 1,5-isomer. The proton NMR looks similar."

Standard Operating Procedure (SOP) for Isomer Identification: Do not rely on chemical shift heuristics alone. You must prove connectivity.[1]

Step 1: 1H-NMR NOE (Nuclear Overhauser Effect) This is the gold standard.[1] You are looking for a spatial interaction between the new N-Methyl group and the C5-Proton (or the substituent).

  • Scenario A (1,4-Isomer): The N-Methyl is at position 1.[1] The substituent is at position 4.[1][6]

    • Observation: Strong NOE signal between N-Me and H-5 .[1]

    • Logic: They are adjacent neighbors on the ring.[1]

  • Scenario B (1,5-Isomer): The N-Methyl is at position 1.[1] The substituent is at position 5.[1][6]

    • Observation:NO NOE signal between N-Me and the substituent (unless the substituent has protons very close).[1] Crucially, there is NO aromatic proton at C5 to show an NOE.[1]

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)

  • Look for long-range coupling (

    
    ) from the N-Methyl protons  to the C2  and C5  carbons.[1]
    
  • If you see a coupling to a carbon that also has a substituent attached, you have the 1,5-isomer.[1]

Visualization: Analytical Decision Matrix

NMR_Analysis Start Purified Product Isomer NOE_Exp Run 1D-NOESY targeting N-Me Start->NOE_Exp Result1 Strong NOE to Aromatic Proton (H5) NOE_Exp->Result1 Result2 NO NOE to Aromatic Proton (Possible NOE to Substituent) NOE_Exp->Result2 Concl1 Conclusion: 1-Methyl-4-substituted Imidazole (1,4-isomer) Result1->Concl1 Concl2 Conclusion: 1-Methyl-5-substituted Imidazole (1,5-isomer) Result2->Concl2

Caption: Figure 2. NOESY logic for distinguishing imidazole regioisomers. The presence of an H5-Methyl interaction confirms the 1,4-substitution pattern.

References

  • Heller, K. & Bernstein, S. (1982).[1] Regioselective alkylation of 4-substituted imidazoles.[1][7][8][9] Journal of Organic Chemistry.[1][10]

  • BenchChem Technical Guides. (2025). Application Notes and Protocols for the Experimental Methylation of Imidazole.

  • Li, S. & Wang, Z. (2024).[1] N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination.[1] National Institutes of Health (PMC).[1]

  • University of Otago. (2020).[1] N-Alkylation of imidazoles: Steric and Electronic Factors.[1][8][1]

Sources

Optimization

Technical Support Center: Imidazole Regioisomer Separation &amp; Analysis

The following guide is structured as a Technical Support Center resource, designed to address the specific, high-friction challenges researchers face when working with imidazole regioisomers. Ticket ID: IMID-REGIO-001 St...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed to address the specific, high-friction challenges researchers face when working with imidazole regioisomers.

Ticket ID: IMID-REGIO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Resolution of 1-methyl-4-yl vs. 1-methyl-5-yl Imidazole Isomers[1][2]

Executive Summary: The "Classic" Imidazole Problem

If you are reading this, you likely attempted to alkylate a 4-substituted imidazole and ended up with an inseparable mixture of 1,4- and 1,5-isomers. This is the most common support ticket we receive in heterocyclic chemistry.[1][2]

The Core Issue: The imidazole ring exists as a tautomeric equilibrium.[1][2] When you deprotonate it (using NaH, K2CO3, etc.), the resulting anion is a resonance hybrid. The electrophile (R-X) can attack either Nitrogen.[1][2]

  • 1,4-Isomer (Remote): Attack at the nitrogen furthest from the substituent.[1][2] Usually thermodynamically favored and less sterically hindered.[1][2]

  • 1,5-Isomer (Proximal): Attack at the nitrogen closest to the substituent.[1][2] Usually kinetically favored or formed via specific directing effects, but suffers from steric clash (the "peri-interaction").

This guide covers Identification , Separation , and Prevention .[1][2]

Module 1: Diagnostic & Identification (The "Is it 4 or 5?" Problem)

User Question: "I have two spots on my TLC, or two sets of peaks in my NMR. Which one is which?"

The Definitive Answer: Do not rely solely on chemical shifts.[1][2] They vary wildy based on solvent and concentration.[1][2] The only self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1][2]

Protocol: The NOE "Smoking Gun"

Run a NOESY or 1D-NOE difference experiment irradiating the N-Methyl group (typically


 3.5 - 3.8 ppm).[1][2]
  • Scenario A (The 1,5-Isomer): You see a strong NOE enhancement of the substituent protons (R).[1]

    • Reason: The N-Methyl and the C5-Substituent are spatially adjacent.[1][2]

  • Scenario B (The 1,4-Isomer): You see a strong NOE enhancement of the C5-Proton (aromatic singlet, usually

    
     7.0 - 7.5 ppm).
    
    • Reason: The N-Methyl is far from the substituent but sits right next to the aromatic proton at position 5.

Visualization: NOE Interaction Logic

NOE_Logic cluster_15 1,5-Isomer (Proximal) cluster_14 1,4-Isomer (Remote) N1_15 N-Methyl (Pos 1) R5_15 Substituent (Pos 5) N1_15->R5_15 < 3 Angstroms Result_15 STRONG NOE SIGNAL R5_15->Result_15 N1_14 N-Methyl (Pos 1) H5_14 Proton (Pos 5) N1_14->H5_14 Adjacent R4_14 Substituent (Pos 4) N1_14->R4_14 Too Far (>5A) Result_14 NOE to PROTON H5_14->Result_14

Caption: Diagnostic logic for distinguishing regioisomers via Nuclear Overhauser Effect (NOE).

Module 2: Separation & Purification[3]

User Question: "My isomers have identical Rf values. How do I separate them?"

A. Chromatography Troubleshooting

Imidazoles are basic.[1][2] They interact strongly with the acidic silanols on silica gel, causing peak tailing (streaking), which ruins resolution.

The Fix: You must modify the stationary phase environment.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Mobile Phase DCM / MethanolDCM / Methanol / NH₃ (aq) or Triethylamine (TEA)
Modifier % 0%1% TEA or 0.5% NH₄OH (25% aq)
Stationary Phase Silica Gel (Acidic)Basic Alumina or C18 (Reverse Phase)
Loading Dissolved in DCMDry Load (Adsorb on Celite/Silica)
  • Tip: If using TEA, wash your fractions with NaHCO₃ after collection to remove the smell/residue, or dry under high vacuum if the product is stable.

B. Physical Separation (Distillation & Crystallization)

If chromatography fails, exploit the physical property differences.[1][2]

  • Boiling Point (Distillation):

    • Trend: The 1,5-isomer generally has a higher boiling point than the 1,4-isomer.[1][2]

    • Why? The 1,5-isomer often has a larger dipole moment due to the vector alignment of the lone pair and the substituent, leading to stronger intermolecular forces.

    • Application: Effective only for simple alkyl imidazoles (e.g., 1,4-dimethylimidazole vs 1,5-dimethylimidazole).

  • Salt Formation (Crystallization):

    • Isomers often form crystalline salts with drastically different solubilities.[1][2]

    • Reagents: Oxalic acid, Picric acid (caution: explosive), or Nitric acid.[2]

    • Protocol: Dissolve mixture in EtOH. Add 1.0 eq of Oxalic acid.[1][2] The 1,5-isomer oxalate is typically less soluble and crystallizes out first.[1][2] Filter, then neutralize the solid with NaHCO₃ to recover the free base.

Module 3: Synthetic Prevention (The "Upstream" Fix)

User Question: "I'm tired of separating them. How do I make just ONE isomer?"

Strategy A: Steric Control (For 1,4-Isomers)

If you alkylate a "naked" imidazole, you get a mix. If you use a bulky protecting group (Trityl) first, you can force the reaction.

  • Tritylation: React imidazole with Trityl Chloride (Trt-Cl).[1][2] The Trityl group is massive and will sit at the least hindered position.

  • Alkylation: Add your electrophile (R-X). The Trityl group blocks the adjacent nitrogen. Alkylation occurs at the remote nitrogen.[1][2]

  • Deprotection: Remove Trityl with weak acid.[1][2]

Strategy B: The SEM-Switch (For 1,5-Isomers)

Making the 1,5-isomer is harder because it is sterically disfavored. The SEM (2-(Trimethylsilyl)ethoxymethyl) switch is the gold standard for this.[1]

Visualization: The SEM Regiocontrol Workflow

SEM_Switch Start 4-Substituted Imidazole Step1 1. Protect with SEM-Cl (Forms 1-SEM-4-R isomer) Start->Step1 Thermodynamic Control Step2 2. Quaternize with R'-X (Forces attack at N3) Step1->Step2 N3 is only nucleophile Step3 3. Remove SEM (TBAF or Acid) Step2->Step3 Result Product: 1-R'-5-R Imidazole (1,5-Disubstituted) Step3->Result

Caption: The "SEM Switch" strategy forces alkylation at the sterically hindered position to yield 1,5-isomers exclusively.

Frequently Asked Questions (FAQ)

Q: Why does my 1,5-isomer turn yellow/brown on the shelf? A: 1,5-isomers are sterically crowded ("peri-strain" between N-Me and C5-R).[1][2] This raises the ground state energy, making them more reactive and prone to oxidation or polymerization compared to the stable 1,4-isomers. Store them under Argon at -20°C.

Q: Can I distinguish them by Mass Spec (MS)? A: Generally, no . They are constitutional isomers with identical masses.[1][2] Fragmentation patterns (MS/MS) might show subtle differences (e.g., loss of the N-methyl vs. substituent), but this is unreliable compared to NMR NOE.

Q: I am doing a metal-catalyzed coupling (Suzuki/Buchwald). Does the isomer matter? A: Yes, critically. The 1,5-isomer has the substituent close to the nitrogen lone pair. This can chelate your Palladium catalyst (poisoning it) or sterically hinder the oxidative addition step.[1][2] The 1,4-isomer is usually a superior substrate for cross-coupling.[2]

References

  • Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Standard reference for boiling points and physical properties).

  • Bellocq, A. M., et al. (1993).[1][2] "Conformational analysis of imidazole derivatives." Journal of Chemical Physics.

  • Lipshutz, B. H., et al. (1986).[1][2] "Regioselective alkylation of imidazole derivatives via SEM protection." Tetrahedron Letters.

  • Rebek, J. (1990).[1][2] "Molecular Recognition and Tautomerism in Imidazoles." Journal of the American Chemical Society.[1][2][3]

  • BenchChem Technical Support. (2025). "Purification of Imidazole Derivatives: Troubleshooting Tailing."

End of Technical Guide. For further assistance, contact the synthesis core facility.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine

Welcome to the technical support guide for the synthesis of 4-(1-methyl-1H-imidazol-5-yl)piperidine. This critical building block is a cornerstone in the development of various pharmaceutical agents, and its efficient sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(1-methyl-1H-imidazol-5-yl)piperidine. This critical building block is a cornerstone in the development of various pharmaceutical agents, and its efficient synthesis is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered during its preparation, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Recommended Synthetic Strategy: A Two-Step Cross-Coupling Approach

Our field-proven strategy for synthesizing 4-(1-methyl-1H-imidazol-5-yl)piperidine involves a two-step sequence centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high convergence, reliability, and scalability.

  • Suzuki-Miyaura Coupling: Reaction of a protected piperidine derivative, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1) , with 5-bromo-1-methyl-1H-imidazole (2) .

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product (4) .

Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection start_materials Starting Materials: 1. N-Boc-piperidine boronic ester (1) 2. 5-Bromo-1-methyl-1H-imidazole (2) reaction_step Pd-Catalyzed Cross-Coupling (e.g., Pd(dppf)Cl2, K2CO3, Dioxane/H2O) start_materials->reaction_step intermediate Protected Intermediate: N-Boc-4-(1-methyl-1H-imidazol-5-yl)piperidine (3) reaction_step->intermediate deprotection_step Acidic Cleavage (e.g., HCl in Dioxane or TFA in DCM) intermediate->deprotection_step final_product Final Product: 4-(1-Methyl-1H-imidazol-5-yl)piperidine (4) deprotection_step->final_product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Q1: My Suzuki-Miyaura coupling yield is disappointingly low (<50%). What are the most common culprits?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatics often stem from a few critical factors. Let's break them down.

  • Catalyst System (Palladium Source & Ligand): This is the most critical variable. The combination of the palladium precursor and the phosphine ligand dictates the efficiency of the catalytic cycle. For this specific transformation, standard catalysts like Pd(PPh₃)₄ can be sluggish.

    • Expert Insight: The oxidative addition of the C-Br bond on the electron-rich imidazole ring to Pd(0) is generally facile. However, the subsequent steps, transmetalation and reductive elimination, can be rate-limiting. We recommend using a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote efficient reductive elimination, and prevent catalyst deactivation.[1] A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos, or using a pre-formed catalyst like PdCl₂(dppf), is often more effective.[1]

  • Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic ester to form a more nucleophilic borate species, which facilitates the transmetalation step.

    • Expert Insight: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly accelerate the reaction, especially if transmetalation is slow.[1] The choice of base should be co-optimized with the solvent system.

  • Solvent System and Degassing: The reaction requires a solvent system that can dissolve both the organic substrates and the inorganic base.

    • Expert Insight: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard.[1] Crucially, these reactions are highly sensitive to oxygen, which can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and promote unwanted side reactions. Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.

  • Purity of Starting Materials: Impurities in either the haloimidazole or the boronic ester can poison the catalyst. Ensure starting materials are pure and dry.

Q2: I'm observing a significant amount of debrominated starting material (1-methyl-1H-imidazole) in my crude reaction mixture. How can I prevent this?

A2: The formation of a dehalogenated byproduct is a classic sign of a competing reduction pathway. This typically occurs when the palladium-hydride species, formed via side reactions, reductively eliminates to cleave the C-Br bond.

  • Expert Insight: This issue is often exacerbated by impurities that can act as hydrogen sources. Ensure your solvent is anhydrous and your base is of high purity. Additionally, running the reaction under a strictly inert atmosphere is critical. Sometimes, the choice of ligand can influence this pathway. Bidentate ligands like DPPF can sometimes suppress this side reaction better than monodentate ones by occupying more coordination sites on the palladium, disfavoring the formation of hydride intermediates.[2]

Q3: Besides my desired product, I'm seeing a significant byproduct from the homo-coupling of my boronic ester. What causes this and how can I minimize it?

A3: Homo-coupling of the boronic ester (to form a piperidine-piperidine dimer) is another common side reaction, often driven by oxidative processes.

  • Expert Insight: This is almost always a consequence of oxygen in the reaction vessel.[1] The mechanism can involve the oxidative coupling of two boronic acid molecules on the palladium center. The solution is rigorous exclusion of air.

    • Strictly Inert Atmosphere: Assemble your reaction vessel hot from the oven under a positive pressure of argon or nitrogen.

    • Thorough Degassing: As mentioned in A1, degas your solvent mixture thoroughly.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic ester can sometimes favor the desired cross-coupling pathway over homo-coupling.[1]

Q4: The final purification by column chromatography is problematic. The product is streaking badly on the silica gel. What are my options?

A4: This is a very common issue when purifying basic amines like piperidines on standard silica gel. The acidic nature of silica leads to strong, often irreversible, binding of the basic product, causing significant tailing and poor separation.

  • Expert Insight: You have several effective options:

    • Basified Silica Gel: Pre-treat your silica gel slurry with 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column. This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly. Your eluent should also contain a small amount (0.5-1%) of the same base.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative for purifying polar, basic compounds.

    • Crystallization/Salt Formation: The final product is a base and can be converted into a crystalline salt (e.g., hydrochloride or tartrate). Dissolve the crude free-base in a minimal amount of a suitable solvent (like isopropanol or ethanol) and add a stoichiometric amount of an acid (e.g., HCl in ether/dioxane). The resulting salt will often precipitate in high purity.

Q5: I'm considering an alternative route involving N-methylation as the final step. What are the potential pitfalls of this strategy?

A5: Synthesizing 4-(1H-imidazol-5-yl)piperidine first and then performing N-methylation is a viable alternative. However, it presents a key challenge of regioselectivity.

  • Expert Insight: The imidazole ring has two nitrogen atoms (N1 and N3). Methylation can potentially occur at either position, leading to a mixture of regioisomers. While the N1 position is generally more nucleophilic, the formation of the N3-methylated isomer is a distinct possibility, which would be difficult to separate from your desired product. Furthermore, the piperidine nitrogen is also a nucleophile and could be methylated, leading to a quaternary ammonium salt. Therefore, this route would likely require protection of the piperidine nitrogen before methylation, followed by deprotection, adding steps to the synthesis. The direct cross-coupling approach with 5-bromo-1-methyl-1H-imidazole provides unambiguous regiocontrol from the start.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1) (1.1 eq), 5-bromo-1-methyl-1H-imidazole (2) (1.0 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (3-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc-Deprotection
  • Setup: Dissolve the purified N-Boc protected intermediate (3) (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 3-5 eq) or a 4M solution of HCl in 1,4-dioxane (3-5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be dissolved in DCM and washed with a saturated sodium bicarbonate solution to yield the free base. If HCl was used, the resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.

Data Summary for Suzuki Coupling Optimization

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Change
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)dppf is a more robust ligand for heteroaromatic couplings, improving stability and yield.[1][2]
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.5 eq)Cesium carbonate is more soluble and a stronger base, accelerating the transmetalation step.[1]
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)This solvent system is generally effective for dissolving both organic and inorganic components.
Temperature 100 °C90 °CA slightly lower temperature can sometimes reduce byproduct formation without sacrificing reaction rate.
Typical Yield 40-60%75-90%The optimized system overcomes common failure modes, leading to a more efficient reaction.

Troubleshooting Logic Diagram

G start Low Coupling Yield check_sm 1. Verify Starting Materials start->check_sm check_cond 2. Assess Reaction Conditions start->check_cond check_byprod 3. Analyze Byproducts start->check_byprod sm_purity Purity by NMR/LCMS? check_sm->sm_purity sm_dry Reagents anhydrous? check_sm->sm_dry cond_inert Inert atmosphere maintained? check_cond->cond_inert cond_degas Solvents properly degassed? check_cond->cond_degas cond_catalyst Catalyst/Ligand optimal? check_cond->cond_catalyst cond_base Base choice/strength sufficient? check_cond->cond_base byprod_dehalo Dehalogenation observed? check_byprod->byprod_dehalo byprod_homo Homo-coupling observed? check_byprod->byprod_homo sol_inert Improve inert gas technique cond_inert->sol_inert cond_degas->sol_inert sol_ligand Screen bulky, e--rich ligands (e.g., SPhos, XPhos) cond_catalyst->sol_ligand sol_base Screen stronger bases (e.g., Cs2CO3, K3PO4) cond_base->sol_base byprod_dehalo->sol_inert byprod_homo->sol_inert

Caption: A logic diagram for troubleshooting low-yield Suzuki reactions.

References

  • Title: Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole Source: Semantic Scholar URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Imidazole Free Bases

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon when researchers attempt to dissolve substituted imidazole derivatives in aqueous media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "brick dust" phenomenon when researchers attempt to dissolve substituted imidazole derivatives in aqueous media. While unsubstituted imidazole is highly water-soluble, functionalized imidazole free bases are notoriously difficult to formulate for biological assays or drug delivery.

This guide provides a mechanistic understanding of imidazole solubility and delivers field-proven, self-validating protocols to overcome these formulation bottlenecks.

The Mechanistic Root of the Problem (The "Why")

To troubleshoot solubility, we must first understand the molecular architecture of the imidazole ring. Imidazole is a planar, 5-membered amphoteric heterocycle containing two distinct nitrogen atoms:

  • N-1 (Pyrrole-type): Donates its lone pair to the aromatic sextet.

  • N-3 (Pyridine-type): Possesses an

    
     hybridized lone pair orthogonal to the 
    
    
    
    -system, making it available for protonation[1].

The Causality of Poor Solubility: Unsubstituted imidazole is highly soluble in water (~633 g/L at 20°C)[1][2]. However, in drug development, imidazoles are heavily substituted with lipophilic moieties (e.g., phenyl or halogenated rings) to enhance target binding[3]. This structural modification causes two major physicochemical shifts:

  • Increased Lipophilicity (LogP): The hydrophobic bulk repels water molecules, thermodynamically disfavoring solvation.

  • High Crystal Lattice Energy: Imidazole free bases form extensive intermolecular hydrogen bonds (N-H···N) in the solid state[4]. Breaking this stable crystal lattice requires more energy than the water-solute interactions can provide.

Because the conjugate acid of imidazole has a


 of approximately 6.95 to 7.0[1], the molecule exists predominantly as an uncharged, lipophilic free base at physiological pH (7.4). To force the molecule into solution, we must either disrupt the crystal lattice via ionization or mask the lipophilic surface area.

Quantitative Solubility Data

The table below summarizes the expected solubility shifts when applying different solubilization strategies to a generic lipophilic imidazole derivative.

Compound StateSolubilization StrategyTypical Aqueous SolubilityMechanism of Action
Unsubstituted ImidazoleNone (Water at 20°C)~633 g/LHigh polarity, low MW[1]
Substituted Imidazole APIFree Base (Buffer, pH 7.4)< 0.1 mg/mLHigh logP, strong crystal lattice[2]
Substituted Imidazole APISalt Form (Aqueous, pH < 5.0)10 - 50 mg/mLIonization of N-3 to imidazolium cation
Substituted Imidazole API

-CD Complexation
5 - 20 mg/mLHydrophobic encapsulation of lipophilic moieties[5][6]

Core Troubleshooting Workflows

Strategy A: pH Modulation and Salt Formation

According to the Henderson-Hasselbalch equation, lowering the pH of the solution below the


 of the imidazole derivative will protonate the N-3 nitrogen, converting the neutral free base into a highly soluble imidazolium cation[1].

pH_Pathway N1 Imidazole Free Base (Neutral, High logP) N2 Acidification (pH < 5.0) N1->N2 N3 Protonation at N-3 (Imidazolium Cation) N2->N3 N4 Soluble Salt Form (Aqueous Phase) N3->N4

Fig 1: pH-dependent protonation pathway of imidazole free bases.

Step-by-Step Protocol:

  • Suspend the known mass of the imidazole free base in distilled water (the solution will appear as a cloudy suspension).

  • Under continuous magnetic stirring, titrate the suspension dropwise with 0.1 M HCl or Methanesulfonic acid.

  • Monitor the pH continuously. As the pH drops below 5.0, the suspension will clarify as the imidazolium salt forms.

  • Self-Validating Step: Back-titrate a 1 mL aliquot with 0.1 M NaOH to pH 7.4. If the solution instantly turns cloudy, your compound's solubility is strictly pH-dependent. Note: This means the compound will precipitate if injected directly into a pH 7.4 biological buffer without a co-solvent.

Strategy B: Cyclodextrin Inclusion Complexation

If your downstream application strictly requires a neutral pH (e.g., cell-based assays), salt formation will fail upon dilution. Instead, we use Cyclodextrins (CDs), such as Hydroxypropyl-


-cyclodextrin (HP-

-CD). CDs possess a hydrophilic exterior and a hydrophobic internal cavity[6]. The lipophilic substituents of the imidazole derivative enter this cavity, masking them from the aqueous environment and drastically improving bioavailability[7].

CD_Workflow Org Dissolve API in EtOH Mix Mix Dropwise (1:1 Ratio) Stir 24-48h at RT Org->Mix Aq Dissolve HP-β-CD in H2O Aq->Mix Lyo Lyophilize Mixture Mix->Lyo Result Solid Inclusion Complex (Water Soluble) Lyo->Result

Fig 2: Step-by-step cyclodextrin inclusion complexation workflow.

Step-by-Step Protocol (Co-precipitation Method):

  • Organic Phase: Dissolve the imidazole free base in a minimal volume of an organic solvent (e.g., Ethanol or Methanol)[2].

  • Aqueous Phase: In a separate beaker, dissolve HP-

    
    -CD in distilled water. Calculate the mass to achieve a 1:1 molar ratio with your API[2].
    
  • Complexation: Slowly add the organic API solution dropwise to the aqueous CD solution while stirring vigorously[2].

  • Equilibration: Stir the mixture at room temperature for 24 to 48 hours. This time is critical to allow the thermodynamic displacement of water molecules from the CD cavity by the lipophilic API[2].

  • Isolation: Freeze the solution completely (using dry ice/acetone) and lyophilize (freeze-dry) to remove all water and organic solvent, yielding a dry powder[2].

  • Self-Validating Step: Reconstitute a small amount of the lyophilized powder in a pH 7.4 PBS buffer. Measure the absorbance at 600 nm. An optical density (OD) near 0.000 confirms a true solution with no micro-precipitates, validating successful inclusion complexation.

Frequently Asked Questions (FAQs)

Q: I dissolved my imidazole derivative in 100% DMSO at 10 mM, but it crashed out immediately when I added it to my cell culture media. What happened? A: This is a classic solvent-shift precipitation. While DMSO disrupts the crystal lattice effectively, adding the stock to an aqueous medium rapidly diffuses the DMSO away from the API. Because the API's intrinsic aqueous solubility is low at the media's pH (~7.4), it instantly recrystallizes. Solution: Pre-formulate the API in a cyclodextrin complex[6], or use a stepwise dilution with a surfactant (e.g., 0.1% Tween-80) to form protective micelles.

Q: Why should I choose HP-


-CD over standard 

-CD for my in vivo studies?
A: Standard

-cyclodextrin has relatively low aqueous solubility itself and can cause nephrotoxicity when administered parenterally. Hydroxypropyl-

-cyclodextrin (HP-

-CD) is chemically modified to be highly water-soluble and is generally recognized as safe (GRAS) for in vivo and cell-based applications[6].

Q: Can drug-drug interactions affect the solubility of my imidazole compound in a complex formulation? A: Yes. Interestingly, research shows that the solubility of acidic drugs (like NSAIDs) can actually be enhanced in the presence of basic imidazole-containing compounds (like cimetidine) due to intermolecular interactions. Furthermore, adding


-CD to these polypharmacy mixtures can synergistically improve the solubility of the entire complex[5][8].

References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers . Molecular Pharmaceutics - ACS Publications. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers . PMC - NIH.[Link]

  • Imidazole . Wikipedia. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC - NIH.[Link]

  • Enhancement of Solubility of Poorly Solubile Drug Tinidazole . Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Product Class 3: Imidazoles . Thieme E-Books & E-Journals.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During Imidazole Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a critical bottleneck: the loss of chiral purity during the functionalization of imidazole-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a critical bottleneck: the loss of chiral purity during the functionalization of imidazole-containing compounds. Whether you are performing N-alkylation of chiral imidazolines or coupling histidine derivatives in peptide synthesis, the imidazole ring's unique electronic properties make adjacent stereocenters highly susceptible to epimerization.

This guide is engineered to move beyond basic troubleshooting. By dissecting the chemical causality behind racemization, we provide self-validating protocols and authoritative strategies to ensure absolute stereochemical integrity in your workflows.

Mechanistic Causes of Racemization (FAQs)

Q1: Why is the imidazole ring so prone to inducing racemization at adjacent chiral centers? A1: The stereochemical instability is primarily driven by the internal basicity of the imidazole side chain. During the activation of an adjacent carboxyl group, the unprotected lone pair of electrons on the π-nitrogen (Nπ) is perfectly positioned to act as an intramolecular base[1]. This Nπ abstracts the α-proton, driving the formation of a planar, achiral enolate or a 5(4H)-oxazolone intermediate[2][3]. Subsequent reprotonation occurs non-selectively from either face, resulting in a racemic (D/L) mixture[1].

Mechanism A Activated Chiral Imidazole Center B Intramolecular Proton Abstraction (by N-π) A->B C Achiral Enolate / Oxazolone Intermediate B->C D Non-selective Reprotonation C->D E Racemized Mixture (Loss of Chirality) D->E

Intramolecular base-catalyzed racemization pathway of activated chiral imidazoles.

Q2: Does the choice of base during N-alkylation affect chiral integrity? A2: Absolutely. Base selection is a critical variable that dictates the reaction pathway. Strong inorganic bases can induce severe racemization in chiral imidazolines, particularly when the nitrogen is unsubstituted. This triggers a symmetry-allowed thermal disrotatory ring opening and closure via a diazapentadienyl anion[4]. Conversely, amine bases generally do not cause racemization under similar conditions[4]. To prevent epimerization, you must avoid unhindered inorganic bases and utilize milder amine bases tailored to the substrate's electronics.

Strategic Prevention: Protecting Groups & Reagents

Q3: What is the most effective protecting group strategy to prevent α-proton abstraction? A3: The definitive solution is the direct protection of the catalytically active π-nitrogen. By masking the Nπ position, its ability to function as an internal base is sterically and electronically abolished[1]. While the Trityl (Trt) group is commonly used for the τ-nitrogen (Nτ), it offers poor racemization suppression[2]. Utilizing π-protecting groups like Benzyloxymethyl (Bom) or 4-Methoxybenzyloxymethyl (MBom) provides robust protection[2]. MBom is particularly advantageous as it eliminates the formaldehyde-related side reactions often associated with Bom during acidolysis, provided scavengers are used[5].

Q4: How do coupling reagents influence the racemization rate? A4: Highly basic coupling environments accelerate α-proton abstraction. Traditional uronium-based reagents (like HATU or HBTU) require the addition of strong tertiary amines (e.g., DIPEA), which drastically increases the basicity of the reaction microenvironment and the lifetime of highly activated intermediates[3]. Shifting to a carbodiimide-based system, such as DIC paired with Oxyma Pure, forms a reactive ester without the need for strongly basic tertiary amines[3]. This reduces the probability of base-catalyzed abstraction and preserves chiral integrity.

Comparative Analysis of Imidazole Protecting Groups
Protecting GroupTarget NitrogenRacemization SuppressionCleavage ConditionsApplication Notes
Trityl (Trt) Nτ (Tau)LowMild Acid (TFA)Standard use; insufficient for high-risk chiral centers.
tert-Butoxycarbonyl (Boc) Nπ (Pi)HighAcidic (TFA)Effective even at elevated temperatures (e.g., microwave synthesis).
Benzyloxymethyl (Bom) Nπ (Pi)Very HighStrong Acid / HFHighly effective, but can release reactive formaldehyde during cleavage.
4-Methoxybenzyloxymethyl (MBom) Nπ (Pi)Very HighAcidic (TFA)Superior modern alternative; prevents formaldehyde side reactions when cleaved with scavengers.

Experimental Workflows & Protocols

Workflow S1 1. N-π Protection (Select MBom, Bom, or Boc) S2 2. Reagent Selection (DIC/Oxyma over Uronium) S1->S2 S3 3. Microenvironment Control (Minimize strong bases) S2->S3 S4 4. Execute Functionalization (Strict Temp & Time Control) S3->S4 S5 5. Chiral Purity Verification (HPLC/MS Analysis) S4->S5

Step-by-step workflow for maintaining stereochemical integrity during imidazole functionalization.

Protocol 1: Racemization-Free N-Alkylation of Chiral Imidazoles

Objective: Perform N-alkylation while preventing base-catalyzed ring opening or α-deprotonation.

  • Preparation: Dissolve 1.0 eq of the chiral imidazole derivative in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of a mild, non-nucleophilic amine base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality: Avoiding strong inorganic bases (like NaOH or unhindered alkoxides) prevents the induction of racemization via diazapentadienyl anion intermediates[4].

  • Alkylating Agent: Dropwise add 1.1 eq of the alkyl halide at 0°C.

    • Causality: Controlling the exothermic reaction minimizes the kinetic energy available for off-target stereochemical degradation.

  • Reaction Monitoring (Self-Validation): Stir at 0°C to room temperature for 2-4 hours. Monitor via chiral LC-MS to ensure complete conversion. Do not leave the reaction stirring overnight in a basic environment.

  • Quenching & Purification: Quench immediately with saturated aqueous NH₄Cl to neutralize the base and lock the stereocenter. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Epimerization-Free Coupling of Histidine Derivatives (DIC/Oxyma Method)

Objective: Couple a chiral imidazole-containing acid without loss of stereochemistry.

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 eq of Fmoc-His(MBom)-OH[5] and 3.0 eq of Oxyma Pure in minimal anhydrous DMF.

  • Activation: Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution.

    • Causality: The DIC/Oxyma system avoids tertiary amines, keeping the microenvironment slightly acidic/neutral, which drastically reduces the rate of α-proton abstraction[3].

  • Preactivation Time Control: Limit preactivation to a maximum of 2 minutes.

    • Causality: Extended preactivation increases the lifetime of the activated ester, elevating the risk of oxazolone formation and subsequent racemization[3].

  • Coupling: Transfer the activated mixture to the resin-bound amine (or solution-phase amine). Agitate at room temperature for 45-60 minutes.

  • Cleavage & Scavenging (Self-Validation): During final global deprotection with TFA, include methoxyamine hydrochloride (MeONH₂·HCl) as a scavenger.

    • Causality: This intercepts any formaldehyde generated from the MBom group, preventing irreversible side-chain modifications[5].

References

  • Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu - Benchchem -
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem -
  • 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy - ResearchG
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry -
  • On the racemiz

Sources

Optimization

Technical Support Center: Flash Chromatography for Amine Heterocycles

Status: Operational Operator: Senior Application Scientist Ticket: Optimization of Basic Amine Purification Mission: To resolve peak tailing, irreversible adsorption, and poor resolution when purifying amine-containing h...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket: Optimization of Basic Amine Purification Mission: To resolve peak tailing, irreversible adsorption, and poor resolution when purifying amine-containing heterocycles (pyridines, piperidines, imidazoles, etc.).

Introduction: The "Silanol Trap"

User Query: Why do my amine compounds streak across the column or never elute, even when I use polar solvents like Methanol?

Technical Diagnosis: The root cause is a mismatch in acid-base chemistry between your analyte and the stationary phase.[1] Standard flash silica (


) is not inert; its surface is covered in silanol groups (

).
  • The Mechanism: Silanols are weakly acidic (approximate

    
     4.0–7.0). Basic amines (pyridines, tertiary amines) become protonated upon contact with these acidic sites.
    
  • The Result: Instead of simple adsorption/desorption (chromatography), your compound undergoes ion-exchange (sticking). This causes "tailing" (the kinetic lag of deprotonation) or total sample loss (irreversible binding).

Module 1: Mobile Phase Engineering (The "First Line of Defense")

Q: I am running a standard DCM/MeOH gradient. What modifier should I add, and how much?

A: You must introduce a "sacrificial base" to block the silanol sites. The choice depends on your compound's polarity and your downstream detection methods.[1]

Option A: Triethylamine (TEA) [2]
  • Best For: Lipophilic amines, standard UV detection.

  • Mechanism: TEA is a strong base that competitively binds to silanol sites, shielding them from your analyte.

  • Protocol:

    • Add 1% v/v TEA to both solvent bottles (Solvent A: DCM, Solvent B: MeOH).

    • Equilibration: Flush the column with 3–5 CV (Column Volumes) of the TEA-doped starting solvent before injection. This "pre-coats" the silica.

  • Warning: TEA boils at 89°C. It is difficult to remove completely on a rotovap and often forms salts (triethylammonium chloride) that contaminate NMR spectra.

Option B: Ammonium Hydroxide (

) / Ammonia
  • Best For: Polar amines, Mass Spec (MS) detection, easy removal.

  • Mechanism: Ammonia buffers the mobile phase to a higher pH, keeping both the silanols and your amine in a deprotonated (free base) state.

  • Protocol (The "Gold Standard" Mixture):

    • Ammonium hydroxide (28-30% aq) is immiscible with pure Dichloromethane (DCM). You must use Methanol (MeOH) as a bridge.

    • Preparation: Create a pre-mixed "Solvent B" of DCM : MeOH :

      
       (80 : 19 : 1)  or (90 : 9 : 1) .
      
    • Run a gradient of Pure DCM (Solvent A) to Solvent B.

  • Pro-Tip: Alternatively, use 7N Ammonia in Methanol (commercially available) to avoid water miscibility issues entirely.

Data Summary: Modifier Selection Matrix
FeatureTriethylamine (TEA)Ammonium Hydroxide (

)
Role Competitive BlockerpH Buffer / Blocker
Boiling Point 89°C (Hard to remove)Gas/Volatile (Easy to remove)
MS Compatibility Poor (Ion suppression)Excellent
DCM Miscibility HighLow (Requires MeOH bridge)
Recommended Conc. 0.5% – 2.0%0.5% – 1.0% (aqueous)
Module 2: Stationary Phase Alternatives (The "Pro" Solution)

Q: Modifiers aren't working, or I can't use them due to sensitive downstream chemistry. What now?

A: Stop fighting the silica. Switch the stationary phase chemistry.

1. Amine-Functionalized Silica (KP-NH)

This is the most robust solution for heterocyclic amines. The silica surface is bonded with propyl-amine groups.[3]

  • Why it works: The surface is already basic. It repels the protons, preventing silanol interactions.

  • Benefit: You can use standard solvents (Hexane/Ethyl Acetate) without modifiers.

  • Workflow:

    • Solvents: Hexane/EtOAc or DCM/MeOH (no additives needed).[1]

    • Loading: Liquid load is safer; dry load on Celite if necessary. Do not dry load on acidic silica.

2. Reverse Phase C18 (High pH)

If your compound is very polar (water-soluble), Normal Phase (silica) will fail regardless of modifiers.

  • Protocol: Use a C18 column with a High pH mobile phase.

  • Solvents: Water (with 0.1%

    
     or Ammonium Bicarbonate, pH ~10) / Acetonitrile.
    
  • Logic: At pH 10, basic amines are neutral (free base). Neutral compounds stick better to C18 than charged ones, resulting in sharper peaks and better retention.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying basic amines.

AminePurification Start Start: Amine Sample SolubilityCheck Check Solubility Start->SolubilityCheck Lipophilic Soluble in DCM/EtOAc (Lipophilic) SolubilityCheck->Lipophilic Polar Soluble in MeOH/Water (Polar) SolubilityCheck->Polar StandardSilica Standard Silica Column Lipophilic->StandardSilica Standard Cost AmineSilica Amine-Funct. Silica (KP-NH) (No Modifiers Needed) Lipophilic->AmineSilica High Purity Req. ReversePhase Reverse Phase (C18) High pH (pH 10) Polar->ReversePhase ModifierDecision Select Modifier StandardSilica->ModifierDecision TEA Add 1% TEA (For UV / NMR ok) ModifierDecision->TEA NH3 DCM:MeOH:NH4OH (For MS / Volatility) ModifierDecision->NH3

Caption: Decision tree for selecting stationary phases and modifiers based on amine solubility and purity requirements.

Module 4: Troubleshooting FAQ

Q: My sample precipitates when I mix it with the mobile phase (DCM/MeOH/Ammonia).

  • A: You likely hit the "solubility trough."

    • Fix: Use Dry Loading . Dissolve your sample in a strong solvent (pure DCM or MeOH), add Celite (or amine-functionalized silica), and evaporate to dryness. Load the powder into a pre-column cartridge. This eliminates solvent incompatibility during injection.

Q: I used TEA, but I still see streaking.

  • A: The sample mass might be overloading the "blocked" sites.

    • Fix: Increase the TEA concentration to 2-3%.

    • Alternative: Your compound might be decomposing.[4] Run a 2D TLC (run once, rotate 90°, run again). If spots appear off-diagonal, the silica is destroying your amine.[4] Switch to Amine-Functionalized Silica or Alumina immediately.

Q: Can I use Alumina instead of Silica?

  • A: Yes, Basic Alumina is the "old school" fix. It is naturally basic and requires no modifiers. However, modern flash cartridges (amine-silica) generally offer better particle size distribution and resolution than bulk alumina.

References
  • Biotage. (2023).[1][5][6][7][8] When should I use an amine-bonded silica for flash chromatography? Retrieved from

  • Teledyne ISCO. (2012).[9] RediSep C-18 reversed phase column Purification of primary amines.[9] Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Sorbent Technologies. (2025). Amino Flash Applications and Benefits.[1][4][10][11] Retrieved from

  • Findlay, B. (2013).[4] Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.[4] Retrieved from

Sources

Troubleshooting

Technical Support Center: Imidazole Synthesis &amp; Purification

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers facing purification bottlenecks in heterocyclic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers facing purification bottlenecks in heterocyclic synthesis.

Our current focus is on one of the most notorious challenges in organic synthesis: The removal of triphenylphosphine oxide (TPPO) following Mitsunobu, Appel, or Staudinger reactions during imidazole derivatization.

The Core Issue: Why is TPPO so difficult to remove?

During the synthesis of substituted imidazoles (e.g., via Mitsunobu


-alkylation), triphenylphosphine (

) is oxidized to triphenylphosphine oxide (TPPO).

The Causality of the Problem: TPPO features a highly polarized


 bond, making it a strong hydrogen-bond acceptor and a potent Lewis base. Unfortunately, imidazoles are also polar, hydrogen-bonding heterocycles. When subjected to standard normal-phase silica gel chromatography, TPPO and the target imidazole frequently co-elute due to near-identical 

values. Furthermore, TPPO is highly crystalline and tends to crash out of solution, trapping the desired product in its matrix.

G A Imidazole + Alcohol C Betaine Intermediate A->C B PPh3 + DIAD B->C D N-Alkylated Imidazole (Product) C->D Desired Pathway E Triphenylphosphine Oxide (TPPO Byproduct) C->E Stoichiometric Waste

Fig 1: Mitsunobu reaction pathway generating TPPO during imidazole N-alkylation.

Validated Troubleshooting Protocols

Rather than relying on endless chromatography, modern process chemistry exploits the Lewis basicity of TPPO to selectively precipitate it out of solution. Below are three self-validating protocols tailored to different scales and product profiles.

Protocol A: Zinc Chloride ( ) Precipitation (Discovery / Lab Scale)

Mechanism: The hard Lewis acid


 coordinates strongly with the polarized oxygen of TPPO, forming a highly insoluble 

adduct in polar solvents [1].

Step-by-Step Methodology:

  • Solvent Swap: Concentrate your crude imidazole/TPPO mixture in vacuo. Redissolve the residue in a polar solvent such as Ethanol (EtOH), Ethyl Acetate (EtOAc), or Isopropyl Acetate (iPrOAc).

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous

    
     in warm ethanol.
    
  • Complexation: Add the

    
     solution to your crude mixture at room temperature. Critical Ratio: Aim for a 2:1 ratio of 
    
    
    
    to TPPO [1].
  • Precipitation: Stir vigorously. Use a glass rod to scratch the inside of the flask to induce nucleation. A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the filter cake with a small amount of cold EtOH.

  • Zinc Removal (Validation): Concentrate the filtrate. To ensure no excess

    
     contaminates your imidazole, slurry the residue in acetone (which dissolves the imidazole but leaves excess 
    
    
    
    insoluble) and filter again. Verify TPPO removal via TLC or GC-MS.

G Step1 Crude Mixture (Imidazole + TPPO in EtOH) Step2 Add 1.8M ZnCl2 in EtOH (2:1 ZnCl2:TPPO) Step1->Step2 Step3 Stir at RT (Induce Precipitation) Step2->Step3 Step4 ZnCl2(TPPO)2 Adduct Precipitates Step3->Step4 Complexation Step5 Filtration Step4->Step5 Step6 Pure Imidazole Filtrate Step5->Step6 TPPO-Free

Fig 2: Workflow for TPPO removal via ZnCl2 precipitation in polar solvents.

Protocol B: Magnesium Chloride ( ) with Wet Milling (Process / Kilo Scale)

Mechanism: For large-scale drug development,


 can introduce heavy metal compliance issues. Solid 

is a greener alternative that forms an insoluble complex with TPPO. However, the complex coats the

particles, passivating the surface. High-shear wet milling continuously strips this layer, exposing fresh

to drive the complexation to completion [2].

Step-by-Step Methodology:

  • Reaction Setup: Transfer the crude reaction mixture (typically in a solvent like THF or Toluene) into a reactor equipped with a wet mill loop.

  • Reagent Addition: Add 2.3 equivalents of solid, anhydrous

    
     directly to the reactor [2].
    
  • Milling: Engage the wet mill. The high shear will continuously grind the

    
     particles. Monitor the reaction via in-line IR spectroscopy (tracking the disappearance of the 
    
    
    
    stretch).
  • Filtration: Once the IR signal for TPPO plateaus (typically < 0.6 wt% remaining), filter the insoluble

    
     complex.
    
  • Isolation: Concentrate the filtrate to yield the purified imidazole.

Protocol C: Non-Polar Trituration & Silica Plug (Quick & Dirty)

Mechanism: TPPO has poor solubility in cold, non-polar hydrocarbon solvents, whereas highly lipophilic substituted imidazoles may remain soluble.

Step-by-Step Methodology:

  • Concentration: Concentrate the crude mixture to a thick paste.

  • Suspension: Suspend the residue in a 9:1 mixture of cold Hexane/Diethyl Ether (or Pentane/Ether) [3].

  • Trituration: Sonicate and stir vigorously. The TPPO will remain as a fine, insoluble white powder.

  • Silica Plug: Filter the suspension directly over a short pad of silica gel. Elute with the same non-polar solvent mixture. The TPPO will remain trapped at the top of the silica, while the product elutes [3]. Repeat 2-3 times if necessary.

Quantitative Method Comparison

Use the following decision matrix to select the appropriate TPPO removal strategy for your specific imidazole synthesis.

Parameter

Precipitation [1]

Wet Milling [2]
Non-Polar Trituration [3]
Ideal Scale Milligram to GramKilogram / Pilot PlantMilligram to Gram
Solvent Compatibility Polar (EtOH, EtOAc, iPrOAc)Broad (THF, Toluene, etc.)Non-Polar (Hexane, Ether)
TPPO Removal Efficiency > 99% (Undetectable by GC)> 99% (< 0.6 wt% remaining)~80-90% (Requires repeats)
Equipment Needed Standard GlasswareHigh-Shear Wet MillStandard Glassware
Primary Limitation Potential imidazole coordinationRequires specialized milling gearFails if product is highly polar

Frequently Asked Questions (FAQs)

Q: My imidazole product is precipitating alongside the TPPO when I add


. What went wrong? 
A:  Imidazoles possess a basic pyridine-like nitrogen (N3) that can act as a competing Lewis base. If your specific imidazole is highly basic and sterically unhindered, it may form a complex with 

. Troubleshooting: Switch to Protocol C (Trituration) or Protocol B (

).

is a harder Lewis acid, and the heterogeneous solid-state complexation is often more selective for the highly polarized

bond over the imidazole nitrogen.

Q: I am doing an Appel reaction to chlorinate an imidazole precursor. Can I remove TPPO without metals? A: Yes. If you quench an Appel or Wittig reaction with oxalyl chloride at low temperatures, it reacts with TPPO to generate an insoluble chlorophosphonium salt, which can be filtered off directly without the use of metal additives [4].

Q: Can I avoid generating TPPO entirely? A: You can bypass TPPO by using Polymer-Supported Triphenylphosphine (


). The byproduct remains covalently bound to the polystyrene resin and is removed by simple filtration. Caveat: The reaction kinetics are significantly slower due to the biphasic solid-liquid nature of the resin, often requiring gentle heating or extended reaction times.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Moschetta, E. G.; Cardinal-David, B.; Dunn, T. B.; Diwan, M. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, 2024. URL:[Link]

  • Merlic Group, UCLA. "How to Remove Sticky Reagents during Workup: Reactions with Triphenylphosphine Oxide." The Organic Companion (via University of Rochester). URL:[Link]

  • Byrne, P. A.; Rajendran, K. V.; Muldoon, J.; Gilheany, D. G. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry, 2012. URL:[Link]

Optimization

Technical Support Center: Controlling Regiochemistry in the Van Leusen Imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who require precise control over...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals who require precise control over substitution patterns in imidazole synthesis.

The classic Van Leusen reaction—utilizing tosylmethyl isocyanide (TosMIC) and an aldimine—is a cornerstone for assembling imidazole cores. However, achieving specific regiochemistry (e.g., 1,4- vs. 1,5- vs. 1,4,5-substituted imidazoles) requires a deep understanding of the reaction's mechanistic causality. This guide provides actionable troubleshooting, self-validating protocols, and authoritative grounding to ensure your synthetic workflows succeed.

Mechanistic Logic & Regiochemical Pathways

To troubleshoot regioselectivity, you must first understand the causality of the intermediate cyclization. The base-induced [3+2] cycloaddition of TosMIC to a carbon-nitrogen double bond yields a 4-tosyl-2-imidazoline intermediate. The final regiochemical outcome is entirely dictated by the nature of the leaving groups during the subsequent aromatization step.

VanLeusen TosMIC TosMIC Reagent Cyclo1 [3+2] Cycloaddition (4-Tosyl-2-imidazoline) TosMIC->Cyclo1 Cyclo2 [3+2] Cycloaddition (Chloro-imidazoline) TosMIC->Cyclo2 Cyclo3 [3+2] Cycloaddition (Carboxy-imidazoline) TosMIC->Cyclo3 Aldimine Standard Aldimine Aldimine->Cyclo1 ImidoylChloride Imidoyl Chloride ImidoylChloride->Cyclo2 Glyoxylic Glyoxylic Acid Imine Glyoxylic->Cyclo3 Prod15 1,5-Disubstituted Imidazole Cyclo1->Prod15 - TsOH Prod145 1,4,5-Trisubstituted Imidazole Cyclo2->Prod145 - HCl Prod14 1,4-Disubstituted Imidazole Cyclo3->Prod14 - CO2, - TsOH

Mechanistic pathways dictating regiochemistry in the Van Leusen imidazole synthesis.

FAQs & Troubleshooting Guides

Q1: My standard Van Leusen reaction with TosMIC and an aldimine exclusively yields the 1,5-disubstituted imidazole. How can I selectively synthesize the 1,4-disubstituted isomer? Causality & Solution: The standard reaction mechanistically favors the 1,5-isomer because the tosyl group is located at the C4 position of the intermediate and is eliminated, leaving the C5 position substituted by the aldimine's carbon substituent [1]. To invert this and access 1,4-disubstituted imidazoles, you must alter the aldimine component to force a different elimination pathway [2]. Actionable Step: Use glyoxylic acid as the aldehyde component to form the imine. The resulting intermediate undergoes a facile decarboxylation alongside the elimination of the tosyl moiety. The loss of CO₂ removes the C5 substituent, effectively leaving the 1,4-disubstituted imidazole in high yields [3].

Q2: I need to synthesize a 1,4,5-trisubstituted imidazole for a drug discovery library, but TosMIC only provides disubstituted products. What is the best approach? Causality & Solution: Standard TosMIC lacks a substituent at the isocyanide carbon, meaning the C4 position is left unsubstituted after the tosyl group leaves. To achieve 1,4,5-trisubstitution, you must introduce a substituent that survives the aromatization step. Actionable Step: You have two primary options:

  • Substituted TosMIC: Use an aryl-substituted TosMIC reagent (e.g.,

    
    -tosylbenzyl isocyanide). The additional substituent on the TosMIC reagent will occupy the C4 position of the final imidazole ring [3].
    
  • Imidoyl Chlorides: Substitute the standard aldimine with an imidoyl chloride. The cycloaddition of TosMIC to an imidoyl chloride is accompanied by the loss of HCl rather than p-toluenesulfinic acid, ultimately leading to 1,4,5-trisubstituted imidazoles [4].

Q3: Is it possible to synthesize 4,5-disubstituted imidazoles (N-unsubstituted) using the Van Leusen approach? Causality & Solution: Yes. The N1 substituent originates from the primary amine used to form the aldimine. If you require an N-unsubstituted imidazole (which tautomerizes between the 4,5- and 5,4-positions), you must use an amine equivalent that leaves a hydrogen on the nitrogen. Actionable Step: Utilize ammonium hydroxide (NH₄OH) or ammonia as the amine component in a multicomponent one-pot reaction with an aldehyde and an aryl-substituted TosMIC reagent. This avoids the need for downstream N-deprotection steps [3].

Q4: I am observing low yields and incomplete conversion. How should I optimize the base and solvent? Causality & Solution: The initial step requires the deprotonation of TosMIC. If the base is too weak, the nucleophilic anion will not form efficiently. Furthermore, if the solvent is strictly aprotic, the proton-transfer steps required for the aromatization of the imidazoline intermediate may stall. Actionable Step: Ensure you are using a carbonate base (e.g., K₂CO₃) in a protic solvent mixture (like MeOH or EtOH) or a polar aprotic solvent with a protic co-solvent (e.g., DME/MeOH). The protic medium significantly facilitates the elimination of p-toluenesulfinic acid [4].

Quantitative Data Summary: Regioselectivity Strategies
Target RegioisomerTosMIC VariantImine/Carbonyl SourceKey Mechanistic DriverTypical Yield Range
1,5-Disubstituted Standard TosMICAldimine (R-CH=N-R')Elimination of p-TsOH70–85%
1,4-Disubstituted Standard TosMICGlyoxylic Acid ImineDecarboxylation + p-TsOH loss60–80%
1,4,5-Trisubstituted Aryl-TosMICAldimine (R-CH=N-R')Substituted TosMIC retains C4 group65–90%
1,4,5-Trisubstituted Standard TosMICImidoyl ChlorideElimination of HCl50–75%
4,5-Disubstituted Aryl-TosMICAldehyde + NH₄OHN-unsubstituted imine formation60–85%
Self-Validating Experimental Protocols
Protocol A: Standard Synthesis of 1,5-Disubstituted Imidazoles

Causality: Pre-forming the imine prevents competitive side reactions, such as the Van Leusen oxazole synthesis, which occurs if TosMIC reacts directly with unconsumed aldehyde.

  • Imine Formation: In an oven-dried flask, combine the aromatic aldehyde (1.0 equiv) and primary aliphatic amine (1.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 30–60 minutes.

    • Self-Validation: Monitor by TLC or crude ¹H NMR to ensure complete disappearance of the aldehyde peak (~9.5–10.0 ppm) and appearance of the imine C-H peak (~8.2–8.5 ppm).

  • Cycloaddition: To the same vessel, add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Aromatization: Heat the mixture to reflux (or 60 °C) for 2–4 hours.

    • Self-Validation: The reaction is complete when TLC indicates the full consumption of TosMIC (highly UV active, stains readily with KMnO₄).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Purify via flash chromatography. The ¹H NMR spectrum of the pure 1,5-disubstituted imidazole will display a characteristic C2 proton singlet at ~7.6–8.0 ppm and a C4 proton singlet at ~7.0–7.3 ppm.

Protocol B: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via Glyoxylic Acid

Causality: Glyoxylic acid provides a carboxylate group at the C5 position of the intermediate. Under basic heating conditions, this acts as an excellent leaving group (as CO₂), forcing the remaining carbon substituent to the C4 position.

  • Imine Formation: React glyoxylic acid monohydrate (1.0 equiv) with a primary amine (1.0 equiv) in methanol/DMF (1:1 v/v) at room temperature for 1 hour to form the imine intermediate.

  • Cycloaddition & Decarboxylation: Add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv) to the reaction mixture.

  • Cascade Activation: Heat the reaction mixture to 70 °C for 4 hours to promote both the cycloaddition and the subsequent decarboxylation/elimination cascade.

    • Self-Validation: You will observe the evolution of CO₂ gas (bubbling) during this heating phase, confirming the decarboxylation step is actively occurring.

  • Workup: Dilute the cooled mixture with water and extract heavily with ethyl acetate (the product is more polar than 1,5-isomers). Wash with 5% LiCl solution to remove DMF, dry, and concentrate.

  • Analytical Validation: Mass spectrometry (LC-MS) must confirm the exact mass matching the decarboxylated product (M-44 relative to the hypothetical carboxylated intermediate). ¹H NMR will confirm the 1,4-substitution pattern.

References
  • Grokipedia. "Van Leusen reaction". Grokipedia. [Link]

  • Sisko, J. et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents". The Journal of Organic Chemistry. [Link]

  • Van Leusen, A. M. et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides". Organic Chemistry Portal. [Link]

Troubleshooting

Technical Support Center: Stability of 1-Methylimidazole under Acidic Conditions

Welcome to the Advanced Application Scientist Support Desk. This guide is engineered for researchers, process chemists, and drug development professionals working with 1-methylimidazole (1-MeIm) in acidic environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Desk. This guide is engineered for researchers, process chemists, and drug development professionals working with 1-methylimidazole (1-MeIm) in acidic environments.

1-Methylimidazole is a highly versatile N-heterocycle used as a specialty solvent, a base, an acid scavenger, and a precursor to ionic liquids. Understanding its thermodynamic and kinetic behavior under low pH is critical for preventing process failures, ensuring accurate NMR interpretations, and designing robust chemical syntheses.

Quantitative Data Summary

Understanding the baseline physicochemical properties of 1-methylimidazole is the first step in predicting its behavior in acidic media.

PropertyValueCausality / Relevance to Acidic Stability
pKa (Conjugate Acid) 7.0 – 7.4Dictates the protonation threshold. Below pH ~7.0, the molecule exists predominantly as the 1-methylimidazolium cation, drastically altering its solubility and nucleophilicity (1[1]).
Boiling Point 198 °CAllows for high-temperature acid-catalyzed reactions (e.g., cellulose hydrolysis) without the loss of the 1-MeIm core through vaporization ().
Density 1.03 g/mLCritical for liquid-liquid phase separations. When protonated to form salts (like in the BASIL process), the density shifts, causing spontaneous phase separation from the organic layer.
Aromaticity 6

-electron system
The fundamental reason for its extreme hydrolytic stability. Protonation does not disrupt the aromatic ring, preventing acid-catalyzed ring opening.

Troubleshooting & FAQ Guide

Q1: Does the 1-methylimidazole ring undergo hydrolytic cleavage in strong aqueous acids?

No. 1-Methylimidazole is exceptionally stable against hydrolysis, even in concentrated mineral acids at elevated temperatures.

  • The Causality: The imidazole ring is a 6

    
    -electron aromatic system. The N3 nitrogen (the nitrogen without the methyl group) possesses a lone pair of electrons that sits in an 
    
    
    
    orbital orthogonal to the aromatic
    
    
    -system. When exposed to acid, this lone pair accepts a proton to form the 1-methylimidazolium cation. Because the protonation does not involve the
    
    
    -electrons, the aromaticity of the ring is perfectly preserved. This resonance-stabilized cation is highly resistant to nucleophilic attack by water. In fact, 1-methylimidazolium chloride ([Hmim]Cl) is routinely used as a Brønsted Acidic Ionic Liquid (BAIL) to catalyze the hydrolysis of tough polymers like cellulose at 140–170 °C without the ring degrading (2[2]).
Q2: Why did my 1-methylimidazole-metal complex dissociate when I lowered the pH?

Protonation outcompetes metal coordination.

  • The Causality: 1-MeIm acts as an excellent N-donor ligand for transition metals (forming stable complexes like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (). Both the metal ion and the hydrogen ion (
    
    
    
    ) are Lewis acids competing for the same N3 lone pair. Because the pKa of 1-MeIm is ~7.1, dropping the pH below 6 heavily favors the formation of the N-H bond over the N-Metal bond. The ligand becomes "deactivated" as a Lewis base, causing the complex to fall apart.
Q3: I am running an NMR stability assay of 1-MeIm in acidic . The C2-proton peak is disappearing over time. Is the ring degrading?

No, you are observing isotopic Hydrogen-Deuterium (H-D) exchange, not degradation.

  • The Causality: The C2 position (the carbon located between the two nitrogen atoms) contains the most acidic proton on the imidazolium ring (3[3]). Even in acidic

    
    , transient deprotonation at the C2 position forms a highly reactive N-heterocyclic carbene (NHC) intermediate, which immediately grabs a Deuterium ion (
    
    
    
    ) from the solvent. Because Deuterium is NMR-silent in
    
    
    -NMR, the C2 peak (~8.7 ppm) will slowly vanish. If you check the C4 and C5 protons (~7.4 and ~7.3 ppm), you will see they remain perfectly intact, validating that the aromatic ring has not cleaved.

Logical Workflows & Mechanisms

AcidicStabilityLogic N1 1-Methylimidazole (Neutral Base) N3 Protonation at N3 (Exothermic) N1->N3 N2 Acidic Environment (H+ donor) N2->N3 N4 1-Methylimidazolium (Aromatic Cation) N3->N4 pKa ~7.1 N5 Hydrolytically Stable (No ring cleavage) N4->N5 Aqueous Acid N6 Ligand Dissociation (Loss of coordinate bonds) N4->N6 Metal Complex

Caption: Logical relationship of 1-methylimidazole protonation and its structural consequences in acid.

Validated Experimental Protocols

Protocol A: Synthesis & Validation of 1-Methylimidazolium Chloride ([Hmim]Cl)

This protocol demonstrates the stability of the moiety by intentionally reacting it with concentrated acid to form a Brønsted Acidic Ionic Liquid (BAIL), a process heavily utilized in industrial acid scavenging (BASIL process) ().

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1-methylimidazole (14.4 mmol) in a minimal amount of aprotic solvent (or neat, depending on scale).

  • Acid Addition: Slowly add an equimolar amount of concentrated HCl (14.4 mmol) dropwise. Causality: The protonation is highly exothermic; the ice bath prevents localized boiling and potential side reactions.

  • Thermal Processing: Remove the ice bath and stir the mixture at 60 °C for 5 hours. Causality: Heating drives the salt formation to completion and helps evaporate residual water.

  • Purification: Dissolve the crude product in methanol and stir with activated carbon for 1 hour at room temperature to remove trace colored impurities. Filter the solution to remove the carbon.

  • Drying: Evaporate the methanol under reduced pressure and dry the resulting white solid in vacuo for 24 hours.

  • Self-Validation (NMR): Dissolve the solid in DMSO-

    
    . A successful, stable synthesis is validated by the presence of a highly deshielded 
    
    
    
    proton peak at ~9.14 ppm, alongside the intact C2, C4, and C5 protons, proving the ring survived the harsh acidic condensation (2[2]).
Protocol B: NMR-Based Stability Assay in Acidic Media

Use this workflow to definitively prove to regulatory bodies or research peers that 1-MeIm does not degrade in your specific acidic drug formulation or reaction matrix.

NMRWorkflow S1 1. Prepare Acidic D2O S2 2. Add 1-MeIm & Standard S1->S2 S3 3. Thermal Incubation S2->S3 S4 4. 1H-NMR Acquisition S3->S4 S5 5. Peak Integration S4->S5

Caption: Step-by-step workflow for validating 1-methylimidazole stability via 1H-NMR in acidic media.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of

    
     and adjust the pD to < 3.0 using 
    
    
    
    (Deuterium chloride).
  • Sample Preparation: Add 10 mg of 1-methylimidazole and 2 mg of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard to 0.6 mL of the acidic

    
    . Transfer to an NMR tube.
    
  • Baseline Acquisition: Acquire a

    
    -NMR spectrum at 
    
    
    
    . Integrate the C4 and C5 protons against the TSP standard.
  • Incubation: Incubate the NMR tube in a heating block at your target experimental temperature (e.g., 80 °C).

  • Time-Course Analysis: Acquire spectra at 24, 48, and 72 hours.

  • Self-Validation: If the integrals of the C4 and C5 protons remain strictly constant relative to TSP, the 1-methylimidazole ring is hydrolytically stable. (Note: Disregard the C2 proton integral, as it will artificially decrease due to H-D exchange, as explained in Q3).

References

  • Ataman Kimya. "1-METHYLIMIDAZOLE | Ataman Kimya A.Ş." Ataman Chemicals. Available at: [Link]

  • National Institutes of Health (PMC). "Brønsted acidic ionic liquids for cellulose hydrolysis in an aqueous medium: structural effects on acidity and glucose yield." NIH.gov. Available at: [Link][2]

  • MDPI. "Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development." MDPI.com. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 4-(1-Methyl-1H-imidazol-5-yl)piperidine

Title: Unambiguous ¹H NMR Characterization of 4-(1-Methyl-1H-imidazol-5-yl)piperidine: A Comparative Guide for Solvent Selection and Signal Assignment Executive Summary 4-(1-Methyl-1H-imidazol-5-yl)piperidine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous ¹H NMR Characterization of 4-(1-Methyl-1H-imidazol-5-yl)piperidine: A Comparative Guide for Solvent Selection and Signal Assignment

Executive Summary

4-(1-Methyl-1H-imidazol-5-yl)piperidine is a highly versatile heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutics, particularly histamine H3 receptor antagonists. However, the presence of both a basic secondary amine (piperidine) and an electron-rich aromatic system (imidazole) presents unique analytical challenges during Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of different deuterated solvents and NMR acquisition techniques for the characterization of the dihydrochloride salt form (CAS 147960-50-7)[1]. By examining the causality behind solvent-induced chemical shifts and spectral broadening, this document provides researchers with a self-validating framework for unambiguous structural elucidation.

The Chemical Context: Navigating Basic Heterocycles

Chemical shifts in NMR spectroscopy refer to the phenomenon where the resonant frequency of a nucleus in a magnetic field is influenced by its local chemical environment, specifically the shielding or deshielding effects of the surrounding electron cloud[2]. The electron distribution of a specific nucleus varies according to local geometry, binding partners, and solvent interactions[3].

For 4-(1-Methyl-1H-imidazol-5-yl)piperidine, two major factors influence the ¹H NMR chemical shifts:

  • Deshielding via Electronegativity: The protonated nitrogens in the dihydrochloride salt strongly pull electron density away from adjacent aliphatic protons.

  • Magnetic Anisotropy: The π-system of the imidazole ring generates a local magnetic field that differentially shields the axial and equatorial protons of the attached piperidine ring.

Because the molecule contains basic nitrogen atoms, the choice of solvent dictates whether the exchangeable protons (NH, HCl) will appear as sharp peaks, broad humps, or disappear entirely.

Comparative Solvent Performance

The physical state of the compound—whether it is a free base or a dihydrochloride salt—dictates the optimal solvent. The logic tree below illustrates the causality behind solvent selection.

Solvent_Logic comp Compound State 4-(1-Methyl-1H-imidazol-5-yl) piperidine fb Free Base (Non-polar) comp->fb salt Dihydrochloride Salt (Polar, Hygroscopic) comp->salt cdcl3 CDCl3 (Good solubility, watch for NH broadening) fb->cdcl3 dmso DMSO-d6 (Observe NH/HCl protons, viscous solvent) fb->dmso salt->dmso d2o D2O (H/D exchange, clean aliphatic region) salt->d2o

Caption: Logical decision tree for NMR solvent selection based on the compound's salt state.

Data Presentation: Solvent Comparison for the Dihydrochloride Salt

When analyzing the dihydrochloride salt, researchers typically choose between DMSO-d6 and D₂O. While DMSO-d6 allows for the observation of exchangeable protons, its high viscosity and the presence of trace water can cause the NH₂⁺ and HCl protons to appear as massive, broad signals (often spanning 8.0–10.0 ppm) that obscure the critical imidazole H2 proton[4]. D₂O is the superior alternative because it facilitates rapid H/D exchange, effectively erasing these broad signals and sharpening the aliphatic multiplets.

Table 1: Comparative ¹H NMR Chemical Shifts of the Dihydrochloride Salt (Predicted at 400 MHz)

Proton AssignmentMultiplicityDMSO-d6 (δ ppm)D₂O (δ ppm)Causality / Mechanistic Notes
Imidazole H2 Singlet (1H)~9.10~8.65Strongly deshielded between two nitrogens; shifts upfield in D₂O due to solvation effects.
Imidazole H4 Singlet (1H)~7.65~7.35Less deshielded than H2; adjacent to the piperidine attachment point (C5).
N-CH₃ Singlet (3H)~3.85~3.80Sharp singlet; serves as a reliable integration anchor (3H) across all solvents.
Piperidine H2, H6 (eq) Multiplet (2H)~3.35~3.55Deshielded by the adjacent protonated piperidine nitrogen (NH₂⁺).
Piperidine H4 Multiplet (1H)~3.15~3.25Methine proton directly attached to the electron-withdrawing imidazole ring.
Piperidine H2, H6 (ax) Multiplet (2H)~2.95~3.10Shifted upfield from equatorial protons due to the magnetic anisotropy of the chair conformation.
Piperidine H3, H5 (eq) Multiplet (2H)~2.05~2.20Standard aliphatic ring protons, slightly deshielded by the overall positive charge.
Piperidine H3, H5 (ax) Multiplet (2H)~1.85~1.90Most shielded protons in the system; furthest from electronegative centers.
NH₂⁺ / HCl Broad (3H+)~9.0 - 9.5InvisibleRapidly exchanges with deuterium in D₂O, eliminating spectral overlap.

1D vs. 2D NMR: Breaking Down Spectral Ambiguity

While 1D ¹H NMR is sufficient for confirming purity, it is often inadequate for complete structural assignment. Chemical shifts are highly reproducible parameters with far-reaching utility in characterizing molecular structure[5], but the piperidine ring of this compound contains overlapping axial and equatorial multiplets (H2/H6 and H3/H5) that couple extensively.

To resolve this, 2D NMR techniques—specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)—are required. COSY maps the spin-spin coupling network of the piperidine ring, while HSQC separates overlapping proton signals based on the chemical shift of their attached ¹³C nuclei.

NMR_Workflow start Sample Preparation 4-(1-Methyl-1H-imidazol-5-yl)piperidine solv_sel Solvent Selection (D2O for HCl salt, CDCl3 for Free Base) start->solv_sel acq_1d 1D 1H NMR Acquisition (e.g., 400/600 MHz, 298 K) solv_sel->acq_1d eval Evaluate Resolution (Check Piperidine Multiplets) acq_1d->eval acq_2d 2D NMR Acquisition (COSY & HSQC) eval->acq_2d Overlapping Signals assign Unambiguous Assignment (Resolve Axial/Equatorial Protons) eval->assign Clear Resolution acq_2d->assign

Caption: Analytical workflow for the unambiguous NMR assignment of basic heterocycles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 15.0 mg of 4-(1-Methyl-1H-imidazol-5-yl)piperidine dihydrochloride into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of D₂O containing 0.05% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. Causality: DSS is used instead of TMS because TMS is insoluble in aqueous environments.

  • Transfer: Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and allow 5 minutes for thermal equilibration at 298 K. Lock onto the deuterium signal of D₂O.

  • Validation Checkpoint: Execute a 3D gradient shimming routine. Measure the line width of the DSS reference peak at half-height (FWHM). If the line width is > 1.0 Hz, re-shim the instrument. Proceeding with poor shims will artificially broaden the piperidine multiplets, mimicking the effects of chemical exchange.

Step 3: 1D ¹H Acquisition

  • Action: Acquire a standard 1D ¹H spectrum (e.g., zg30 pulse program) with 16 to 32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of at least 3.0 seconds to ensure high digital resolution.

  • Validation Checkpoint: Calibrate the DSS singlet to exactly 0.00 ppm. Verify that the N-CH₃ singlet integrates precisely to 3.00 protons. This anchors the relative integration for the rest of the molecule.

Step 4: 2D HSQC Acquisition (For Overlap Resolution)

  • Action: If the piperidine H2/H6 or H3/H5 multiplets overlap significantly, acquire a ¹H-¹³C HSQC spectrum. Set the ¹³C spectral width to 160 ppm to capture both the aliphatic carbons (~20-50 ppm) and the imidazole carbons (~120-140 ppm).

  • Validation Checkpoint: Cross-reference the 2D cross-peaks. The methine proton (H4) should correlate to a single carbon, while the H2/H6 and H3/H5 regions should show two protons (axial and equatorial) correlating to a single carbon resonance, definitively proving their spatial relationship.

References

Sources

Comparative

LC-MS/MS Characterization Guide: Methylimidazole-Piperidine Motifs

Executive Summary: The Structural Elucidation Challenge In pharmaceutical development, particularly with antihistamines (e.g., Bilastine) and synthetic opioids (e.g., Fentanyl analogs), the methylimidazole-piperidine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Elucidation Challenge

In pharmaceutical development, particularly with antihistamines (e.g., Bilastine) and synthetic opioids (e.g., Fentanyl analogs), the methylimidazole-piperidine scaffold presents a unique analytical challenge. These moieties are highly polar, basic, and prone to generating isobaric isomers—compounds with identical mass-to-charge (m/z) ratios but distinct pharmacological toxicities.

This guide moves beyond standard operating procedures to compare the two dominant analytical architectures—High-Resolution Hybrid MS (Q-TOF/Orbitrap) versus Triple Quadrupole (QqQ) —specifically for the structural elucidation and quantification of these motifs. We focus on the fragmentation logic required to distinguish N-methyl from C-methyl isomers and the piperidine ring-opening mechanisms that define this class.

Comparative Analysis: HRMS vs. TQ for Piperidine Derivatives

When characterizing methylimidazole-piperidines, the choice of instrument dictates the depth of data. While TQ systems are the gold standard for quantitation, they often fail to distinguish the subtle fragmentation differences required for structural assignment of impurities.

Table 1: Performance Comparison Matrix
FeatureHigh-Resolution MS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) Verdict for Methylimidazole-Piperidines
Mass Accuracy < 2 ppm (Sub-ppm with lock mass)Unit Resolution (0.7 Da)HRMS Essential. Distinguishes N-oxides (+15.9949 Da) from methyl (+14.0156 Da) variants.
Fragmentation MS/MS & MSⁿ (Parallel reaction monitoring)MRM (Multiple Reaction Monitoring)HRMS Wins. MS/MS spectra reveal diagnostic "fingerprint" ions for ring isomers.
Sensitivity High (femtomole range)Ultra-High (attomole range)QqQ Wins for trace quantification in biological matrices (plasma/urine).
Isomer Distinction Excellent (via Ion Mobility or specific MSⁿ)Poor (relies solely on RT)HRMS Essential. Critical for separating 1-methyl vs. 4-methyl imidazole isomers.
Scan Speed Moderate to Fast (10–50 Hz)Very Fast (>500 MRMs/sec)QqQ Wins for high-throughput screening.
Expert Insight: The "Isobaric Trap"

In my experience profiling Bilastine degradation, a common pitfall is the confusion between oxidative degradation products and methylated impurities . A Triple Quad operating at unit resolution cannot distinguish the mass defect between an added oxygen (hydroxyl) and a methane substitution in complex matrices. Recommendation: Use HRMS for the initial structural elucidation phase, then transfer the specific transitions to QqQ for the routine QC phase.

Deep Dive: Fragmentation Pathways & Mechanism[1]

Understanding the gas-phase chemistry of methylimidazole-piperidines is the key to interpreting spectra. The fragmentation is driven by the high proton affinity (PA) of the basic nitrogen atoms.

The Mechanism[1][2][3]
  • Protonation: In ESI(+), the proton localizes on the most basic site. For this scaffold, the piperidine nitrogen (

    
    ) and the imidazole nitrogen (
    
    
    
    ) compete. The piperidine nitrogen usually dictates the fragmentation.
  • Charge Retention: The charge is retained on the imidazole moiety during linker cleavage due to resonance stabilization, or on the piperidine ring leading to ring-opening.

  • Diagnostic Neutral Losses:

    • Piperidine Cross-Ring Cleavage: Loss of

      
       (28 Da) or 
      
      
      
      (42 Da) via a Retro-Diels-Alder (RDA) mechanism.
    • Linker Cleavage: Scission of the bond connecting the piperidine C4 to the imidazole.

Visualizing the Pathway

The following diagram illustrates the critical fragmentation nodes for a generic methylimidazole-piperidine structure (modeled after Bilastine-type impurities).

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ (Protonated Methylimidazole-Piperidine) Transition Transition State (H-Transfer / Ring Opening) Precursor->Transition CID Energy (20-40 eV) Frag_Imid Diagnostic Ion A: Methylimidazole Cation (m/z ~83/97) Transition->Frag_Imid Linker Cleavage (Charge on Imidazole) Frag_Pip Diagnostic Ion B: Piperidine Ring Fragment (m/z ~84) Transition->Frag_Pip Linker Cleavage (Charge on Piperidine) Frag_Loss Neutral Loss: Piperidine Ring Cleavage (-C2H4 / -C3H6) Transition->Frag_Loss RDA Mechanism

Figure 1: Proposed ESI-MS/MS fragmentation pathway. The competition between the piperidine and imidazole nitrogens for the proton dictates the ratio of Product Ions A and B.

Experimental Protocol: Structural Elucidation Workflow

This protocol is designed to be self-validating . It includes a "Ramping" step to ensure optimal coverage of both labile and stable bonds.

Reagents & Setup
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid). Why? Ammonium acetate suppresses sodium adducts (

    
    ) which do not fragment usefully, promoting 
    
    
    
    formation.
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Column: C18 Charged Surface Hybrid (CSH) or HSS T3. Why? Standard C18 often fails to retain polar basic amines. CSH technology provides better peak shape for bases at low pH.

Step-by-Step Methodology
  • Precursor Selection (Full Scan):

    • Perform a Full MS scan (m/z 50–1000) in ESI(+).

    • Identify the parent ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2] Note the isotopic pattern to rule out chlorinated impurities.
      
  • Energy-Resolved MS/MS (The "Ramping" Technique):

    • Do not use a static collision energy (CE).

    • Protocol: Acquire spectra at three distinct CE levels:

      • Low (15 eV): Preserves high-mass fragments (loss of methyl/hydroxyl groups).

      • Medium (30 eV): Induces linker cleavage (separates imidazole from piperidine).

      • High (50+ eV): Smashes the rings (generates diagnostic iminium ions, m/z 83, 84).

    • Validation: If the low-mass fragments (m/z < 100) appear at Low CE, your molecule is likely thermally unstable (source fragmentation).

  • MS³ Confirmation (Optional for Ion Traps):

    • Isolate the primary fragment (e.g., the piperidine-loss ion).

    • Fragment it further. If it yields m/z 83 (methylimidazole), you have confirmed the substitution is on the imidazole ring, not the piperidine.

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for identifying unknown impurities in this class.

Workflow Start Sample Injection LC LC Separation (C18 CSH, pH 4.5) Start->LC MS1 Full Scan MS1 (Identify Precursor) LC->MS1 Decision Isomer Check? MS1->Decision MS2_Low MS/MS (Low CE) Neutral Losses Decision->MS2_Low Yes MS2_High MS/MS (High CE) Fingerprint Ions Decision->MS2_High Yes Analysis Data Analysis (Mass Defect Filter) MS2_Low->Analysis MS2_High->Analysis Report Structure Assignment Analysis->Report

Figure 2: Integrated LC-MS/MS workflow for characterizing methylimidazole-piperidine impurities.

References

  • Rathod, S. M., et al. (2025).[1][3] "A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium." Journal of Applied Pharmaceutical Science. Link

  • Patel, S., & Pasha, T. Y. (2022).[4] "Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS." International Journal of Life Science and Pharma Research. Link

  • Marnela, K. M., et al. (1988). "Piperidine ester derivatives in mass spectrometric analysis of fatty acids." Biomedical & Environmental Mass Spectrometry. Link

  • BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link

  • Petreska Stanoeva, J., et al. (2022).[5] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering. Link

Sources

Validation

Comparative Guide: Immepip vs. 4-(1-Methyl-1H-imidazol-5-yl)piperidine

This guide provides an in-depth technical comparison between Immepip , a standard reference agonist for the Histamine H3 receptor, and 4-(1-Methyl-1H-imidazol-5-yl)piperidine , a specific structural analog and chemical b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Immepip , a standard reference agonist for the Histamine H3 receptor, and 4-(1-Methyl-1H-imidazol-5-yl)piperidine , a specific structural analog and chemical building block.

This analysis focuses on the Structure-Activity Relationship (SAR) that differentiates a potent pharmacological tool from a structural precursor, providing critical insights for ligand design and experimental selection.

Executive Summary & Chemical Identity[1]

The primary distinction between these two compounds lies in their pharmacological utility and structural connectivity . Immepip is a validated, high-affinity H3 receptor agonist used to study histamine signaling.[1] In contrast, 4-(1-Methyl-1H-imidazol-5-yl)piperidine is a structural analog (often a synthetic intermediate) that lacks the critical methylene bridge and hydrogen-bonding capability required for high-affinity H3 receptor activation.

FeatureImmepip 4-(1-Methyl-1H-imidazol-5-yl)piperidine
CAS Number 151070-83-6 (dihydrobromide)147960-44-9
Primary Role Potent H3 Receptor Agonist Chemical Building Block / SAR Probe
Receptor Affinity (pKi) ~9.0 - 9.3 (Human H3)Low / Inactive (Predicted based on SAR)
Structural Class 4-(Imidazol-4-ylmethyl)piperidineN-Methylated, Direct-linked Imidazolyl-piperidine
Key Pharmacophore Flexible Methylene Linker + Free ImidazoleRigid Direct Bond + N-Methylated Imidazole
In Vivo Activity Reduces brain histamine release; SedativeNot characterized as a drug; used in synthesis

Structural Analysis & Pharmacophore Mapping

The drastic difference in biological activity stems from two specific structural modifications. Understanding these explains why Immepip works and why the analog is likely inactive or acts as a negative control.

A. The Methylene Bridge (Linker)
  • Immepip: Contains a methylene (-CH2-) bridge between the imidazole ring and the piperidine ring. This flexibility allows the imidazole moiety to orient itself into the specific binding pocket (Asp114/Glu206 interaction sites) while the basic piperidine nitrogen interacts with the conserved Aspartate residue.

  • The Analog: The piperidine ring is directly bonded to the imidazole. This rigidification alters the distance and angle between the aromatic ring and the basic nitrogen, preventing the "induced fit" necessary for receptor activation.

B. Imidazole Methylation (The "Switch")
  • Immepip: Possesses a free imidazole nitrogen (-NH). This allows for tautomerism (N-tau vs. N-pi), which is often critical for H3 receptor recognition and proton transfer mechanisms.

  • The Analog: The imidazole is methylated at the N1 position. This "locks" the tautomer and removes a potential hydrogen bond donor, a modification known to drastically reduce affinity for the H3 receptor (similar to the inactivity of the metabolite N-tau-methylhistamine).

Pathway Visualization: H3 Receptor Ligand Interaction

The following diagram illustrates the signaling pathway activated by Immepip and the structural blockade preventing the analog from doing the same.

H3_Signaling cluster_legend Legend Immepip Immepip (Agonist) H3R Histamine H3 Receptor (GPCR - Gi/o coupled) Immepip->H3R High Affinity Binding Analog 4-(1-Methyl...) (Inactive/Low Affinity) Analog->H3R Steric Clash / No Binding Gi Gi/o Protein Activation H3R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates HistamineRel Inhibition of Histamine Release Gi->HistamineRel Presynaptic Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces key1 Green Path = Functional Agonism key2 Red Path = Failed Interaction

Figure 1: Mechanism of Action Comparison. Immepip successfully engages the H3 receptor to trigger Gi/o signaling, while the structural analog fails due to steric and electronic incompatibility.

Pharmacological Performance Profile

Immepip: The Gold Standard

Immepip is widely used because it mimics the endogenous ligand (histamine) but with higher stability and blood-brain barrier (BBB) permeability.

  • Potency: pKi = 9.2 (Rat Cortex), pEC50 = 9.3 (GTPγS binding).

  • Selectivity: Highly selective for H3 over H1, H2, and H4 receptors (though some H4 activity exists, it is significantly lower).

  • Mechanism: It acts as a presynaptic autoreceptor agonist, inhibiting the release of histamine, norepinephrine, and acetylcholine.

4-(1-Methyl-1H-imidazol-5-yl)piperidine: The Structural Probe

This compound serves primarily as a negative control in SAR studies or a synthetic intermediate .

  • Predicted Activity: The N-methylation at the 1-position (with the chain at 5) mimics the structure of N-methylhistamine metabolites which are generally inactive at the H3 receptor.

  • Utility: Researchers utilize this scaffold to synthesize more complex antagonists where the piperidine nitrogen is further substituted with lipophilic domains (e.g., in the synthesis of JNJ-series antagonists).

Experimental Protocols

Protocol A: H3 Receptor Radioligand Binding Assay (Validation)

Use this protocol to verify the affinity of Immepip or test the analog for residual activity.

Reagents:

  • Membranes expressing Human H3 Receptor (CHO or HEK293 cells).

  • Radioligand: [³H]-N-α-methylhistamine (NAMH) (~1-2 nM).

  • Test Compounds: Immepip (10⁻¹⁰ to 10⁻⁵ M) vs. Analog.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Incubation Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation:

    • Add 50 µL of Test Compound (Immepip or Analog).

    • Add 50 µL of [³H]-NAMH.

    • Add 100 µL of Membrane suspension (10-20 µg protein).

    • Non-specific binding control: Add 10 µM Thioperamide or Imetit.

  • Equilibrium: Incubate at 25°C for 60 minutes (shaking is optional but recommended).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2]

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Immepip will show a sigmoidal displacement curve. The Analog should show a flat line or displacement only at very high concentrations (>10 µM).

Protocol B: Handling & Solubilization
  • Immepip (Dihydrobromide/Dihydrochloride):

    • Solubility: Water (up to 100 mM), DMSO (up to 100 mM).

    • Storage: Desiccate at -20°C. Hygroscopic.

  • 4-(1-Methyl-1H-imidazol-5-yl)piperidine:

    • Solubility: Soluble in DMSO, Methanol, and dilute acids. Less soluble in neutral water than the salt forms of Immepip.

    • Caution: As a building block, ensure purity (check via LC-MS) before biological testing, as impurities can cause false positives.

References

  • Kitbunnadaj, R., et al. (2005). "N-Substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist." Journal of Medicinal Chemistry, 48(6), 2100-2107.

  • Vollinga, R. C., et al. (1994). "New analogs of the histamine H3 receptor agonist immepip: structural requirements for H3 receptor activation." Journal of Medicinal Chemistry, 37(3), 332-333.

  • BindingDB. "Affinity Data for Immepip (BDBM22542)." Binding Database.

  • Sigma-Aldrich. "Product Specification: 4-(1-Methyl-1H-imidazol-5-yl)piperidine (CAS 147960-44-9)."

  • Timmerman, H. (1999). "Histamine H3 ligands: just pharmacological tools or potential therapeutic agents?" Journal of Medicinal Chemistry, 33, 2943.

Sources

Comparative

A Researcher's Guide to 4-Methylhistamine: A Comparative Analysis of Histamine Receptor Binding Affinity

This guide provides an in-depth comparison of the binding affinity of 4-methylhistamine across the four histamine receptor subtypes (H1, H2, H3, and H4). Designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding affinity of 4-methylhistamine across the four histamine receptor subtypes (H1, H2, H3, and H4). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the selectivity and utility of this critical research compound. We will delve into the quantitative measures of binding affinity, the downstream signaling pathways these interactions initiate, and the precise experimental methods used to determine these values.

The Significance of Receptor Binding Affinity

In pharmacology, the binding affinity of a ligand to its receptor is a cornerstone of its molecular profile. This affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. Understanding the Kᵢ of a compound across a panel of related receptors is fundamental to defining its selectivity, which in turn predicts its potential for targeted therapeutic action and off-target effects.

Comparative Binding Profile: 4-Methylhistamine vs. Endogenous and Synthetic Ligands

4-Methylhistamine has been characterized extensively to determine its affinity and selectivity for the four histamine receptor subtypes. While historically considered an H2-selective agonist, contemporary research has redefined its profile, identifying it as the first potent and highly selective agonist for the more recently discovered H4 receptor.[1][2][3]

The following table summarizes the binding affinities (Kᵢ values) of 4-methylhistamine in comparison to the endogenous ligand, histamine, and other standard selective agonists. This data provides a quantitative framework for understanding the compound's receptor preference.

CompoundH₁ Receptor Kᵢ (nM)H₂ Receptor Kᵢ (nM)H₃ Receptor Kᵢ (nM)H₄ Receptor Kᵢ (nM)Primary Selectivity
Histamine~13,500[4]~316>10,0008.1 - 15[5]Endogenous Agonist
4-Methylhistamine ~281,838[6]~53,703[6]>10,000[2]50 [1][2][3][7]H₄ Agonist
2-Pyridylethylamine260>10,000>10,000>10,000H₁ Agonist
Amthamine1,40032>10,000>10,000H₂ Agonist
(R)-α-methylhistamine17,0001,6004.324H₃ Agonist

Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source, assay buffer composition). The data presented are representative values for comparative purposes. A higher Kᵢ value indicates lower binding affinity.

As the data clearly illustrates, 4-methylhistamine exhibits a pronounced selectivity for the H4 receptor, with a Kᵢ value of 50 nM.[1][2][7] Its affinity for the H1 and H2 receptors is significantly lower (in the micromolar range), and it shows negligible affinity for the H3 receptor.[2][6] This profile demonstrates a greater than 100-fold selectivity for the human H4 receptor over the other subtypes, making 4-methylhistamine an invaluable tool for isolating and studying H4 receptor-mediated pathways.[1][2][7]

Histamine Receptor Signaling Pathways

The binding of an agonist to its receptor initiates a cascade of intracellular events known as a signaling pathway. Each histamine receptor subtype is coupled to a distinct G protein, leading to different downstream effects. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.

Histamine H1 Receptor (H1R) Signaling

The H1 receptor couples to the Gq/11 family of G proteins.[8] Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10]

H1R_Pathway Histamine Histamine / Agonist H1R H1 Receptor Histamine->H1R Binds Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1: H1R Gq-coupled signaling pathway.

Histamine H2 Receptor (H2R) Signaling

The H2 receptor is coupled to the Gs family of G proteins.[11] Activation of the H2 receptor stimulates adenylyl cyclase (AC), which increases the production of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as gastric acid secretion.[11]

H2R_Pathway Histamine Histamine / Agonist H2R H2 Receptor Histamine->H2R Binds Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response PKA->Response

Figure 2: H2R Gs-coupled signaling pathway.

Histamine H3 and H4 Receptor (H3R & H4R) Signaling

H3_H4R_Pathway cluster_H3R H3/H4 Receptor Signaling Histamine Histamine / Agonist (e.g., 4-MeH for H4R) H3R_H4R H3/H4 Receptor Histamine->H3R_H4R Binds Gio Gαi/o H3R_H4R->Gio Activates Gby Gβγ AC Adenylyl Cyclase (AC) Gio->AC Inhibits Gio->Gby Dissociates cAMP ↓ cAMP AC->cAMP Other Other Effectors (e.g., MAPK, Ca²⁺) Gby->Other Modulates

Figure 3: H3R/H4R Gi/o-coupled signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinities (Kᵢ values) is predominantly achieved through competitive radioligand binding assays.[18] This technique is considered the gold standard due to its robustness and sensitivity.[18] The principle is based on the competition between a radiolabeled ligand with known high affinity (the "radioligand") and an unlabeled test compound for binding to the target receptor.

Causality in Experimental Design

The choice of a radioligand is critical; it must be specific for the receptor of interest and have a high affinity to ensure a stable signal. The use of cell membranes (e.g., from HEK293 cells) stably expressing the recombinant human receptor ensures a high concentration of the target, improving the signal-to-noise ratio. The separation of bound from free radioligand via rapid filtration is a key step; the glass fiber filters trap the larger cell membranes while allowing unbound radioligand to pass through. This ensures that only receptor-bound radioactivity is measured.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture and harvest cells stably expressing the human histamine receptor of interest (e.g., H4R).

    • Homogenize the cells in an ice-cold buffer containing protease inhibitors to lyse the cells and release membranes.

    • Perform differential centrifugation to pellet the cell membranes, which are then washed and resuspended in an assay buffer to a specific protein concentration.[19]

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the prepared cell membranes to each well.

    • Add a single, fixed concentration of the appropriate radioligand (e.g., [³H]histamine for the H4 receptor).[2]

    • Add increasing concentrations of the unlabeled test compound (e.g., 4-methylhistamine).

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[18]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Components (Membranes, Radioligand, Test Compound) Membranes->Incubate Radioligand Prepare Radioligand ([³H]histamine) Radioligand->Incubate Competitor Prepare Test Compound (4-Methylhistamine) Competitor->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calc_IC50 Determine IC₅₀ Plot->Calc_IC50 Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Figure 4: Workflow for a competitive radioligand binding assay.

Alternative Methodologies: Surface Plasmon Resonance (SPR)

While radioligand binding is the traditional gold standard, other label-free technologies like Surface Plasmon Resonance (SPR) are increasingly used. SPR measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.[20] This technique offers the advantage of providing real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates, in addition to the equilibrium dissociation constant (Kₑ), which is conceptually similar to Kᵢ.[20][21]

Conclusion

The experimental data robustly positions 4-methylhistamine as a potent and highly selective agonist for the histamine H4 receptor. Its greater than 100-fold selectivity over H1, H2, and H3 receptors makes it an indispensable pharmacological tool for investigating the specific physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation and immune modulation.[2][7][13] The methodologies described herein, particularly the competitive radioligand binding assay, represent the foundational techniques that enable such precise characterization of receptor-ligand interactions, driving forward the fields of pharmacology and drug discovery.

References

  • Histamine H1 receptor. Wikipedia.[Link]

  • Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum. British Journal of Pharmacology.[Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC.[Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate.[Link]

  • Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. NIH.[Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Physiological Society.[Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PMC.[Link]

  • Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate.[Link]

  • Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American Physiological Society Journal.[Link]

  • The Histamine H3 Receptor: Structure, Pharmacology, and Function. research-abstract.com.[Link]

  • Multiple signaling pathways of histamine H2 receptors. Identification of an H2 receptor-dependent Ca2+ mobilization pathway in human HL-60 promyelocytic leukemia cells. PubMed.[Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. PubMed.[Link]

  • Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. MDPI.[Link]

  • The role of histamine H4 receptor in immune and inflammatory disorders. PMC - NIH.[Link]

  • Physiological implications of biased signaling at histamine H2 receptors. Frontiers.[Link]

  • Histamine H4 receptor. Wikipedia.[Link]

  • Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells. PLOS.[Link]

  • Histamine H2 receptor. Wikipedia.[Link]

  • The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. MDPI.[Link]

  • Histamine H3 and H4 Receptor Antagonists Differentially Inhibit Mast Cell Activation via FcεRI and MRGPRX2 Pathways. Ovid.[Link]

  • Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. Semantic Scholar.[Link]

  • Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed.[Link]

  • The influence of 4-methylhistamine, an agonist of histamine H2 receptors on body temperature in rats. PubMed.[Link]

  • Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PMC.[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC.[Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers.[Link]

  • 4-Methylhistamine is a potent and selective H 4 R full agonist. ResearchGate.[Link]

  • A study of antagonist affinities for the human histamine H2 receptor. PMC.[Link]

  • Investigation of the Binding Characteristics of Agonists and Various Antagonists Targeting Histamine 1 Receptor. PubMed.[Link]

  • Fc receptor binding assays using surface plasmon resonance. Cytiva.[Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.[Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.[Link]

  • Affinity of APT analogs for histamine H 1 receptors. ResearchGate.[Link]

  • Agonist Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. MDPI.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • The Pharmacological Properties of Epinastine on Histamine H2 and H4 Receptors. IOVS.[Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.[Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed.[Link]

  • Histamine Receptors. Leiden University.[Link]

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Safety & Regulatory Compliance

Safety

4-(1-Methyl-1H-imidazol-5-yl)piperidine proper disposal procedures

Building a self-validating laboratory safety culture requires moving beyond simple compliance and understanding the causality behind chemical handling. 4-(1-Methyl-1H-imidazol-5-yl)piperidine is a critical nitrogenous bu...

Author: BenchChem Technical Support Team. Date: March 2026

Building a self-validating laboratory safety culture requires moving beyond simple compliance and understanding the causality behind chemical handling. 4-(1-Methyl-1H-imidazol-5-yl)piperidine is a critical nitrogenous building block frequently utilized in drug discovery, particularly in the synthesis of CNS-active therapeutics. While its unique piperidine-imidazole scaffold is invaluable for target binding, this same structural density of nitrogen atoms presents specific logistical and environmental challenges during disposal.

As a Senior Application Scientist, I have structured this guide to provide the mechanistic reasoning behind the operational and disposal protocols for this compound, ensuring your laboratory practices are both scientifically sound and environmentally responsible.

Physicochemical Hazard Profile & Waste Causality

Understanding the chemical nature of 4-(1-Methyl-1H-imidazol-5-yl)piperidine is the first step in designing a secure waste management system. The presence of two basic nitrogenous rings (imidazole and piperidine) dictates its reactivity, requiring strict segregation from incompatible chemicals and specialized thermal destruction.

Table 1: Physicochemical Properties & Waste Profiling

Property / ParameterValue / DescriptionWaste Profiling Implication
CAS Number (Free Base) 147960-44-9Required for manifest tracking of non-aqueous organic waste streams.
CAS Number (Di-HCl Salt) 147960-50-7[1]Required for manifest tracking of aqueous or neutralized waste streams.
Molecular Formula C9H15N3 (Base) / C9H15N3·2HCl (Salt)[1]The high nitrogen ratio dictates the mandatory requirement for a NOx scrubber during incineration[2].
Molecular Weight 165.24 g/mol (Base)Determines the stoichiometric oxygen demand during the thermal destruction process.
Primary Hazard Irritant / Nitrogenous BaseMust be strictly segregated from strong oxidizers and concentrated acids to prevent exothermic reactions.

Operational Handling & Segregation Workflows

To maintain a self-validating safety system, every handling step must actively prevent the initiation of the compound's hazard pathways.

Protocol 1: Safe Handling & Waste Segregation

  • Preparation & Engineering Controls: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[3]. Ensure all transfers of the solid powder are conducted inside a certified chemical fume hood to prevent the inhalation of irritating dust[4].

  • Waste Collection: Collect solid waste (e.g., contaminated weighing paper, unused powder) in a sealable, puncture-resistant container. For liquid waste (solutions), collect in a designated "Non-Halogenated Organic Waste" carboy.

  • Chemical Segregation: Strictly segregate the collected waste from strong oxidizers and concentrated acids. Mixing basic amines with strong acids in a closed waste container can lead to rapid gas evolution and hazardous over-pressurization.

  • Manifest Labeling: Clearly label the container with the chemical name, the appropriate CAS number (147960-44-9 or 147960-50-7), and hazard warnings (Irritant, Basic Organic).

Protocol 2: Emergency Spill Response & Decontamination

  • Isolation: Evacuate non-essential personnel from the immediate spill area and ensure local exhaust ventilation is running[5].

  • Containment: For solid spills, avoid sweeping motions that raise dust. Gently cover the spill with damp paper towels or a commercial chemical spill pad[3].

  • Collection: Sweep up the dampened material using a non-sparking tool and transfer it to a dedicated hazardous waste bag or container[3].

  • Decontamination: Wash the spill site thoroughly with copious amounts of water and a mild detergent. Collect the wash water as hazardous waste, as the compound is harmful to aquatic environments and must not be discharged into municipal drains[5].

The Science of Thermal Destruction: Incineration & Scrubbing

Standard drain disposal or landfilling is strictly prohibited for complex organic bases. According to authoritative , the only scientifically and environmentally sound method for disposing of 4-(1-Methyl-1H-imidazol-5-yl)piperidine is to dissolve or mix the material with a combustible solvent and process it through a chemical incinerator equipped with an afterburner and scrubber[3][6].

The Causality of NOx Generation & Scrubbing: Because this molecule contains three nitrogen atoms, its thermal oxidation inherently produces nitric oxide (NO) and nitrogen dioxide (NO2), collectively known as NOx[7]. If released, NOx acts as a potent atmospheric pollutant. Therefore, standard incineration is insufficient. The facility must employ an afterburner to completely cleave the stable piperidine and imidazole rings, followed by a utilizing alkaline media (e.g., NaOH) or reducing agents to neutralize the toxic emissions into harmless nitrogen gas (N2) and water[2][8].

Protocol 3: Licensed Incineration Workflow (Note: While performed by a licensed disposal facility, understanding this mechanism is critical for accurate waste profiling).

  • Dissolution: The solid waste is dissolved in a highly combustible solvent (e.g., ethanol or xylene) to ensure a consistent, high-BTU liquid feed stream[6].

  • Primary Combustion: The mixture is injected into the primary chamber of a chemical incinerator. The extreme temperatures initiate the thermal cleavage of the heterocyclic rings.

  • Secondary Afterburner: The exhaust gases pass through an afterburner to ensure the complete thermal oxidation of any unburned volatile organic compounds (VOCs)[3].

  • Alkaline NOx Scrubbing: The nitrogen-rich exhaust is routed through a wet scrubber where it reacts with an alkaline solution, neutralizing the NO and NO2 into soluble, non-toxic salts before the clean air is discharged[8][9].

DisposalWorkflow A 4-(1-Methyl-1H-imidazol-5-yl)piperidine Waste Generation B Segregation & Labeling (Non-Halogenated Organic) A->B C Dissolution in Combustible Solvent B->C D Primary Incineration (Thermal Cleavage) C->D E Secondary Afterburner (Complete Combustion) D->E F NOx Generation (NO, NO2) E->F G Alkaline/Catalytic Scrubber (NOx Neutralization) F->G H Safe Exhaust (N2, H2O, Salts) G->H

Figure 1: Thermal destruction and NOx scrubbing workflow for nitrogenous organic waste.

References

  • CR Clean Air | The Chemical Aspect of NOx Scrubbing | [Link]

  • Envitech, Inc. | Application: NOx Scrubbers |[Link]

  • Valmet | NOx reduction with SCR, SNCR and Scrubber methods | [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Methyl-1H-imidazol-5-yl)piperidine

Executive Summary & Risk Philosophy "Defense in Depth" is the only acceptable standard when handling pharmaceutical intermediates like 4-(1-Methyl-1H-imidazol-5-yl)piperidine . Unlike basic solvents, this heterocyclic am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

"Defense in Depth" is the only acceptable standard when handling pharmaceutical intermediates like 4-(1-Methyl-1H-imidazol-5-yl)piperidine . Unlike basic solvents, this heterocyclic amine combines the bioactive potential of imidazole and piperidine scaffolds.

While GHS classification labels this compound as an Irritant (H315, H319) and Harmful (H302) , its structural role as a precursor in Janus Kinase (JAK) inhibitor synthesis (e.g., Tofacitinib) mandates that we treat it with elevated caution. We do not rely on a single barrier; we layer engineering controls, PPE, and procedural discipline to eliminate exposure risks.

Immediate Action Required:

  • Treat as: Potent Pharmaceutical Intermediate (OEB 3 equivalent recommended until specific potency data is validated).

  • Primary Risk: Mucosal damage (eyes/lungs) and systemic toxicity via ingestion/inhalation of dust.

Hazard Assessment & Technical Data

Before selecting PPE, you must understand the enemy. This compound is a solid powder that poses significant risks to mucous membranes due to its basicity and potential bioactivity.

Physical & Chemical Properties
PropertySpecificationOperational Implication
Physical State Solid (Powder)High risk of airborne dust generation during weighing.
Basicity Basic (Amine functionality)Corrosive-like effects on moist tissues (eyes, lungs).
Solubility Soluble in polar organic solventsSkin absorption is enhanced when in solution (DMSO/Methanol).
Hygroscopicity Likely HygroscopicClumping may occur; do not use metal spatulas that may corrode/contaminate.
GHS Hazard Classification (CAS 147960-44-9)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE." The following specifications are non-negotiable for handling this specific intermediate.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Dust fines can bypass side shields. Basic amines cause rapid, sometimes irreversible corneal clouding.
Respiratory N95/P100 Respirator (if outside hood)If handling >10mg outside a fume hood, a fit-tested respirator is mandatory to prevent inhalation of basic dusts.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer)Layering Strategy: 1. Inner: 4 mil Nitrile (Bright color).2.[1] Outer: 5 mil Nitrile (Dark color).Why? Visual breach detection. Nitrile offers superior resistance to amine permeation compared to latex.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb powders and retain them against the skin. Tyvek repels dust and prevents cross-contamination.
PPE Decision Logic

Use the following workflow to determine your required protection level based on the operation.

PPE_Logic Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dissolved in DMSO/MeOH) Start->Solution Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Solution->Splash YesHood Standard PPE + Goggles Work >6 inches inside sash Hood->YesHood Yes NoHood STOP WORK or P100 Respirator Required Hood->NoHood No HighSplash Add Face Shield + Chem-Resistant Apron Splash->HighSplash High LowSplash Double Nitrile Gloves + Tyvek Sleeves Splash->LowSplash Low

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols: Safe Handling

A. Weighing & Transfer (Critical Phase)

The highest risk of exposure occurs when the container is open, and static electricity disperses the powder.

  • Engineering Setup:

    • Place the balance inside a certified chemical fume hood.

    • Use an antistatic gun or bar if available to neutralize the powder before spatulating.

  • The "Sleeve Technique":

    • When reaching into the hood, ensure your lab coat cuffs are tucked under the glove gauntlet.

    • Use tape-sealed cuffs if handling quantities >5g to prevent dust migration up the arm.

  • Transfer:

    • Use a disposable weighing boat. Do not weigh directly into the reaction vessel unless taring the vessel itself.

    • Technique: "Pour and Tap." Do not scoop aggressively. Pour the approximate amount and gently tap the boat to reach the target weight.

B. Solubilization

Once dissolved (e.g., in DMSO or Methanol), the risk shifts from inhalation to rapid dermal absorption.

  • Solvent Choice: Be aware that DMSO (Dimethyl Sulfoxide) is a permeation enhancer. If this compound is dissolved in DMSO, it will penetrate nitrile gloves faster and carry the toxicant through the skin.

    • Modification: If using DMSO, change outer gloves immediately upon any splash contact.

  • Vessel Closure:

    • Use septum caps and vent needles for additions rather than open-vessel pouring.

Emergency Response & Disposal

Decontamination Workflow

If a spill occurs, speed and neutralization are key.

Spill_Response Spill Spill Detected Type Identify State Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Wipe up SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use water initially LiquidSpill->ActionLiquid Clean Double Bag Waste Label 'Hazardous' ActionSolid->Clean ActionLiquid->Clean Wash Clean Area with Soap & Water (pH neutral) Clean->Wash

Figure 2: Immediate spill response workflow distinguishing between solid and liquid states.

Disposal Streams
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a sealed hazardous waste bag labeled "Toxic/Irritant Solid."

  • Liquid Waste: Segregate into Basic Organic Waste streams. Do not mix with strong acids to avoid exothermic neutralization or fume generation.

References

  • PubChem. (2024). Compound Summary: 4-(1-Methyl-1H-imidazol-5-yl)piperidine. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

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